beta-Sitosterone
Description
Contextualization within Phytosterol Class
Phytosterols (B1254722) are a class of steroid alcohols naturally occurring in plants, with chemical structures analogous to cholesterol found in animals. nih.govjournalejmp.com Within this broad class, beta-sitosterone is one of the most abundant and widely distributed compounds. nih.govtandfonline.com It belongs to the subgroup of 4-desmethyl sterols and is structurally characterized by a tetracyclic cyclopenta[α]phenanthrene ring system and a side chain at the C-17 carbon. scirp.org
Table 1: Comparison of this compound with Other Key Sterols
| Compound | Chemical Formula | Key Structural Features |
| This compound | C29H50O | Ethyl group at C-24 |
| Campesterol (B1663852) | C28H48O | Methyl group at C-24 |
| Stigmasterol (B192456) | C29H48O | Ethyl group at C-24, double bond at C-22 |
| Cholesterol | C27H46O | No substituent at C-24 |
Research Significance and Academic Trajectory of this compound Investigations
The scientific journey of beta-sitosterol (B1209924) research dates back to the 1950s, when the cholesterol-lowering effects of plant sterols were first observed. taylorandfrancis.com Since then, beta-sitosterol has been a focal point of numerous in vitro and in vivo studies exploring its various biological activities. researchgate.net Early research centered on its potential to reduce serum cholesterol levels by inhibiting its absorption in the intestine. nih.govresearchgate.net
The academic interest in beta-sitosterol expanded significantly over the decades. In the 1990s, a landmark randomized, double-blind, placebo-controlled multicenter study published in The Lancet brought considerable attention to beta-sitosterol's potential role in addressing symptoms associated with benign prostatic hyperplasia (BPH). nih.gov This study marked a pivotal moment, spurring further investigations into its mechanisms of action.
Subsequent research has explored a wide array of potential biological effects, including anti-inflammatory, antioxidant, and immunomodulatory properties. nih.govresearchgate.net Studies have also investigated its effects on various cell signaling pathways, including those involved in the cell cycle and apoptosis. researchgate.netnih.gov The biosynthesis of beta-sitosterol in plants and its role as a precursor for the synthesis of certain anabolic steroids have also been areas of chemical and biochemical research. wikipedia.org Despite a long history of investigation, many aspects of its mechanisms of action are still not fully understood, leading some to refer to it as an "orphan phytosterol" in need of more extensive research to substantiate many of the health claims made by commercial manufacturers. mdpi.com
Table 2: Milestones in this compound Research
| Era | Key Research Focus | Notable Findings |
| 1950s | Cholesterol Metabolism | Initial observations of the cholesterol-lowering properties of phytosterols. taylorandfrancis.com |
| 1990s | Benign Prostatic Hyperplasia | A significant clinical trial demonstrated efficacy in improving urinary symptoms associated with BPH. nih.gov |
| 2000s - Present | Cellular and Molecular Mechanisms | Investigations into effects on cell signaling, apoptosis, and anti-inflammatory pathways. nih.govresearchgate.netnih.gov |
| Ongoing | Biosynthesis and Chemical Synthesis | Research into its natural production in plants and its use as a chemical intermediate. wikipedia.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
51529-11-4 |
|---|---|
Molecular Formula |
C29H48O |
Molecular Weight |
412.7 g/mol |
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-21,24-27H,7-9,11-18H2,1-6H3/t20-,21-,24+,25-,26+,27+,28+,29-/m1/s1 |
InChI Key |
KYOFIJXMVNQYFC-XJZKHKOHSA-N |
SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(=O)C4)C)C)C(C)C |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(=O)C4)C)C)C(C)C |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(=O)C4)C)C)C(C)C |
Other CAS No. |
51529-11-4 |
Synonyms |
beta-sitosterone |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Beta Sitosterone
Precursor Pathways and Enzymatic Mechanisms
The synthesis of beta-sitosterone is a testament to the metabolic versatility of organisms, utilizing two distinct pathways to generate the initial building blocks. plos.orgmdpi.comwikipedia.org The choice between these pathways can be influenced by the organism and its external environment. plos.org
The mevalonate (B85504) (MVA) pathway, primarily operating in the cytoplasm, is a significant contributor to the biosynthesis of isoprenoids, including this compound. creative-proteomics.commdpi.com This pathway commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). A key regulatory enzyme, HMG-CoA reductase (HMGR), then catalyzes the conversion of HMG-CoA to mevalonate. frontiersin.org Through a series of phosphorylation and decarboxylation reactions, mevalonate is ultimately transformed into isopentenyl diphosphate (B83284) (IPP), a fundamental five-carbon building block. pnas.org
In addition to the MVA pathway, plants and some microorganisms utilize the 2-C-methyl-D-erythritol 4-phosphate (MEP) or deoxyxylulose phosphate (B84403) (DOXP) pathway, which occurs in the plastids. mdpi.combiorxiv.org This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate. Through a series of enzymatic steps, this pathway also yields IPP and its isomer, dimethylallyl diphosphate (DMAPP). biorxiv.orgresearchgate.net Studies using 13C-labeling have confirmed that both the MVA and DOXP pathways are involved in the formation of this compound, highlighting a cooperative effort between the cytoplasm and plastids. wikipedia.orgbiorxiv.orgresearchgate.net
Key Intermediates in this compound Biosynthesis
The journey from the initial five-carbon units to the complex structure of this compound involves several crucial intermediate molecules.
Isopentenyl Diphosphate (IPP) and Dimethylallyl Diphosphate (DMAPP): These two isomeric five-carbon molecules are the fundamental building blocks for all isoprenoids. plos.orgbiorxiv.orgresearchgate.net IPP can be isomerized to DMAPP.
Farnesyl Diphosphate (FPP): One molecule of DMAPP is condensed with two molecules of IPP in a head-to-tail fashion to form the 15-carbon molecule, farnesyl diphosphate (FPP). plos.orgresearchgate.net This reaction is a critical branch point, as FPP is a precursor not only to sterols but also to other isoprenoids like sesquiterpenes. researchgate.net
Squalene (B77637): Two molecules of FPP undergo a head-to-head condensation reaction, catalyzed by the enzyme squalene synthase (SQS), to form the 30-carbon linear triterpene, squalene. plos.orgresearchgate.netnih.gov The regulation of SQS is considered important for sterol biosynthesis. researchgate.net
Cycloartenol (B190886): In plants, squalene is first epoxidized to 2,3-oxidosqualene. This intermediate is then cyclized by the enzyme cycloartenol synthase (CAS) to form cycloartenol, the first cyclic precursor in the phytosterol pathway. creative-proteomics.compnas.orgnih.gov This step marks a key divergence from cholesterol biosynthesis in animals, which proceeds via lanosterol. mdpi.com
The subsequent conversion of cycloartenol to this compound involves a series of modifications to the sterol nucleus and side chain, catalyzed by a suite of enzymes.
| Intermediate | Carbon Number | Key Role in Pathway |
| Isopentenyl Diphosphate (IPP) | 5 | Fundamental five-carbon building block. |
| Dimethylallyl Diphosphate (DMAPP) | 5 | Isomer of IPP, initiates chain elongation. |
| Farnesyl Diphosphate (FPP) | 15 | Precursor to squalene. |
| Squalene | 30 | Linear triterpene, precursor to cyclic sterols. |
| Cycloartenol | 30 | First cyclic precursor in phytosterol biosynthesis in plants. |
Regulation of this compound Biosynthesis across Diverse Organisms
The production of this compound is a tightly controlled process, ensuring that its levels are maintained in balance with the needs of the cell and in response to environmental cues. creative-proteomics.com This regulation occurs at multiple levels, from the initial precursor pathways to the final enzymatic steps.
In plants, the expression of genes encoding biosynthetic enzymes can be influenced by developmental stage and environmental factors. frontiersin.org For instance, the levels of different phytosterols (B1254722), including this compound, can vary between different plant tissues and at different stages of development, such as seed germination and fruit ripening. creative-proteomics.com Fluctuations in light conditions and temperature can also impact sterol composition. frontiersin.org
Feedback regulation plays a crucial role in controlling the metabolic flux through the pathway. For example, the activity of HMG-CoA reductase, a rate-limiting enzyme in the mevalonate pathway, can be inhibited by downstream sterol products. frontiersin.org
In microorganisms like yeast, the biosynthesis of sterols is also highly regulated to maintain membrane integrity. nih.gov When engineering yeast to produce phytosterols, the native ergosterol (B1671047) pathway can compete for precursors, and the accumulation of foreign sterols can trigger regulatory responses. nih.gov
Comparative Biosynthetic Analysis with Other Phytosterols
This compound is part of a family of phytosterols that includes other common members like campesterol (B1663852) and stigmasterol (B192456). mdpi.com These sterols share a common biosynthetic origin up to a certain point, after which their pathways diverge.
The biosynthesis of both this compound (a C29 sterol) and campesterol (a C28 sterol) begins with the common precursor, cycloartenol. The key difference lies in the alkylation at the C-24 position of the side chain. The enzyme sterol C-24 methyltransferase (SMT1) adds the first methyl group to cycloartenol. creative-proteomics.com For campesterol, this is the only alkylation step. However, for this compound, a second methylation event occurs, catalyzed by sterol C-24 methyltransferase 2 (SMT2), leading to the characteristic ethyl group at C-24. biorxiv.org
Stigmasterol is a direct derivative of this compound. frontiersin.org The conversion is catalyzed by the enzyme sterol C-22 desaturase (a member of the CYP710A family of cytochrome P450 enzymes), which introduces a double bond at the C-22 position of the this compound side chain. frontiersin.orgnih.gov The ratio of this compound to stigmasterol can be influenced by various stress conditions, suggesting a dynamic interplay between these two phytosterols in response to environmental challenges. frontiersin.org
| Phytosterol | Key Differentiating Biosynthetic Step | Key Enzyme(s) |
| Campesterol | Single methylation at C-24 of the sterol side chain. | Sterol C-24 methyltransferase 1 (SMT1) |
| This compound | Double methylation at C-24 of the sterol side chain. | Sterol C-24 methyltransferase 1 (SMT1) and Sterol C-24 methyltransferase 2 (SMT2) |
| Stigmasterol | Desaturation at C-22 of the this compound side chain. | Sterol C-22 desaturase (CYP710A) |
Chemical Synthesis and Derivatization Strategies for Beta Sitosterone
Semi-Synthetic Routes from Precursors (e.g., Stigmasterol)
Stigmasterol (B192456) is an ideal precursor for the synthesis of beta-sitosterone as it differs only by the presence of a double bond in the side chain at the C22-C23 position. researchgate.net The primary goal of the semi-synthesis is the selective reduction of this side-chain double bond without affecting the endocyclic double bond at the C5-C6 position in the sterol ring system. Two main routes have been investigated to achieve this transformation. nih.gov
Direct selective hydrogenation of the Δ²²⁻²³ alkene in stigmasterol is one approach to synthesize this compound. nih.gov This method involves using a catalyst that preferentially reduces the less sterically hindered double bond in the side chain over the more substituted double bond within the steroid nucleus.
However, this route presents significant challenges. The process often leads to a mixture of products, including the desired this compound, unreacted stigmasterol, and the fully saturated stigmastanol (B1215173), where both the side-chain and the ring double bonds have been reduced. nih.govresearchgate.net Achieving high selectivity is difficult, and the resulting contamination complicates the purification of this compound. researchgate.net
| Catalyst System | Solvent | Outcome/Challenge |
| Palladium on Carbon (Pd/C) | Ethyl Acetate (B1210297) | Commonly used but can lead to over-reduction, producing stigmastanol. researchgate.net |
| Platinum Oxide (PtO₂) | Ethanol (B145695)/Ethyl Acetate | Another catalyst employed, though selectivity remains a significant issue. researchgate.net |
This table summarizes common catalysts used in the selective hydrogenation of stigmasterol and the associated challenges.
To circumvent the selectivity issues of direct hydrogenation, a more refined strategy involves protecting the reactive Δ⁵⁻⁶ alkene, performing the side-chain hydrogenation, and then regenerating the original double bond. nih.gov A successful method employs the temporary masking of the Δ⁵⁻⁶ alkene as an epoxide. nih.govnih.gov
This multi-step synthesis proceeds as follows:
Selective Epoxidation: The Δ⁵⁻⁶ double bond of stigmasterol acetate is selectively epoxidized. Reagents like meta-chloroperoxybenzoic acid (mCPBA) or copper permanganate (B83412) can be used. This reaction yields a mixture of 5α,6α- and 5β,6β-epoxides. nih.gov
Hydrogenation: The side-chain Δ²²⁻²³ double bond of the epoxide intermediate is then hydrogenated, typically using a palladium on carbon (Pd/C) catalyst. This step cleanly reduces the side-chain alkene without affecting the protected epoxide ring. nih.gov
Deoxygenation (Regeneration): The final step is the deoxygenation of the saturated epoxide to regenerate the Δ⁵⁻⁶ alkene. This can be achieved using mild deoxygenating agents like aluminum iodide (AlI₃), furnishing the acetate of this compound. nih.gov
Saponification: A final saponification step removes the acetate group to yield pure this compound. nih.gov
Despite the development of effective routes, the semi-synthesis of this compound is not without its difficulties.
Product Contamination: As mentioned, direct selective hydrogenation is often plagued by the co-production of stigmastanol and residual stigmasterol, making the isolation of pure this compound challenging. nih.govresearchgate.net
Byproduct Formation: In some synthetic pathways, the formation of methyl ether byproducts has been reported, which are difficult to remove from the final product. researchgate.net
Purification: The structural similarity between this compound, stigmasterol, and stigmastanol makes their separation by standard methods like crystallization or chromatography arduous on a large scale. nih.govresearchgate.net
Analytical Standards: A broader challenge in the field is the lack of pure, certified standards for all phytosteroids, which can interfere with the quality of analysis and quantification during and after synthesis. researchgate.net
Rational Design and Synthesis of this compound Derivatives
The therapeutic application of this compound is often limited by its physical properties, particularly its low solubility in both water and oil, and its high crystallinity at body temperature. nih.govacs.org To address these limitations and potentially enhance its biological effects, researchers have focused on the rational design and synthesis of various this compound derivatives. acs.org Modifications are typically targeted at the C3-hydroxyl group, the only reactive functional group in the molecule. researchgate.net
Esterification and glycosylation are two of the most common strategies to modify this compound. These modifications convert the free sterol into steryl esters and steryl glycosides, respectively. frontiersin.org
Esterification: This process involves reacting the C3-hydroxyl group of this compound with an acid, typically a fatty acid, to form an ester linkage. This modification is intended to improve the oil solubility of the compound. acs.org While enzymatic esterification by acyl-coenzyme A:cholesterol acyltransferase (ACAT) occurs in the intestine, the rate for this compound is significantly slower than for cholesterol. nih.gov Chemical synthesis provides a more direct route to these derivatives. For example, acetylation is a standard procedure to produce beta-sitosteryl acetate. nih.govresearchgate.net
Glycosylation: This involves attaching a sugar moiety to the C3-hydroxyl group, creating a steryl glycoside. This strategy is employed to enhance the water solubility of the molecule. acs.org These conjugates, such as steryl glucosides and acyl steryl glucosides, are naturally occurring forms of sterols in plants. frontiersin.org
The primary goals of creating this compound derivatives are to improve its physicochemical properties and biological efficacy.
Enhanced Solubility: The poor water solubility of this compound is a major barrier to its bioavailability. nih.gov Several advanced strategies have been developed to overcome this:
Cyclodextrin Inclusion Complexes: Encapsulating this compound within the hydrophobic cavity of cyclodextrins (like β-cyclodextrin or its derivative, hydroxypropyl-β-cyclodextrin) can form inclusion complexes that significantly increase its aqueous solubility. researchgate.net
Co-Amorphous Systems: A novel approach involves creating a co-amorphous mixture of this compound with a food-grade coformer. Nicotinamide (B372718) has been identified as a highly effective coformer, with a freeze-dried 20:1 (w/w) mixture of this compound and nicotinamide achieving a solubility of 1536.4 μg/mL, a substantial increase compared to the pure compound. nih.gov Molecular dynamics simulations suggest this is due to strong intermolecular interactions between the two molecules. nih.gov
Enhanced Bioactivity: Structural modifications can also modulate the biological activities of this compound. For instance, derivatives have been synthesized by modifying the C5-C6 double bond through epoxidation, hydrogenation, and anti-Markovnikov hydration to evaluate changes in antibacterial activity. researchgate.net The conversion of this compound to derivatives like lactose-β-sitosterol has been shown to influence its immunomodulatory effects by altering the production of interleukins in lung tissue. tandfonline.com The rationale is that by improving solubility and the ability to interact with biological systems, the inherent therapeutic properties of the sterol can be more effectively expressed.
| Derivative/Formulation | Modification Strategy | Primary Goal |
| Beta-sitosteryl Acetate | Esterification | Intermediate for synthesis; altered lipophilicity |
| Beta-sitosteryl Glucoside | Glycosylation | Increase water solubility |
| Beta-sitosterol-Cyclodextrin Complex | Inclusion Complex | Increase water solubility and bioavailability researchgate.net |
| Beta-sitosterol-Nicotinamide | Co-Amorphous System | Significantly increase water solubility nih.gov |
| Beta-sitosterol (B1209924) NLCs | Lipid Nanoparticle Formulation | Enhance solubility and bioaccessibility nih.gov |
This table provides a summary of different this compound derivatives and formulations, the strategy used to create them, and their primary purpose.
Advanced Methodologies for Isolation, Purification, and Analytical Characterization of Beta Sitosterone
Extraction Techniques and Methodological Advancements
The initial and critical step in obtaining beta-sitosterol (B1209924) is its extraction from various plant matrices. Both conventional and modern techniques are employed, each with its own set of optimizations and advantages.
Conventional Solvent Extraction Optimization
Conventional solvent extraction remains a widely used method for isolating beta-sitosterol. core.ac.uk The efficiency of this technique is highly dependent on the choice of solvent and other process parameters. Commonly used solvents include n-hexane, petroleum ether, ethanol (B145695), and methylene (B1212753) chloride. core.ac.uk The selection of an appropriate solvent is crucial, as the yield and composition of the extracted phytosterols (B1254722) can vary significantly. core.ac.uk
Optimization of conventional extraction often involves a multi-step process. For instance, a method for isolating beta-sitosterol from Masson pine tall oil included saponification using a mixture of ethanol, water, and potassium hydroxide (B78521) (KOH), followed by extraction of the unsaponifiable matter with n-hexane. mdpi.com Further purification steps involved using butanone to remove residual soap and subsequent crystallization with methanol (B129727) and a methanol/n-hexane mixture, which resulted in beta-sitosterol with 92% purity. mdpi.com Maceration is another conventional technique, though it is often time-consuming, requiring hours to weeks for complete extraction. core.ac.uk
Table 1: Comparison of Conventional Extraction Methods for Phytosterols
| Plant Source | Extraction Method | Solvent(s) | Key Phytosterols Identified | Reference |
| Himalayan Walnuts | Maceration | n-Hexane | β-sitosterol, Brassicasterol | mdpi.com |
| Cucurbita pepo L. seeds | Soxhlet | Hexane | Total Phytosterols | mdpi.com |
| Masson Pine Tall Oil | Saponification/Extraction | Ethanol, Water, KOH, n-Hexane | β-sitosterol | mdpi.com |
| Various Plant Matrices | Maceration | Petroleum ether, Ethanol | β-sitosterol, Stigmasterol (B192456) | core.ac.uk |
Supercritical Fluid Extraction (SFE) Applications
Supercritical fluid extraction (SFE), particularly using carbon dioxide (SC-CO2), has emerged as a green and efficient alternative to conventional solvent extraction for isolating phytosterols. nih.govcas.cz This technique offers several advantages, including the use of a non-toxic, environmentally benign solvent and the ability to selectively extract compounds by tuning the temperature and pressure. nih.gov
In a study on the extraction of beta-sitosterol from sea buckthorn seeds, SC-CO2 was used at pressures ranging from 15 to 60 MPa and temperatures from 40 to 80°C. nih.gov The maximum concentration of beta-sitosterol in the extract (0.5% w/w) was achieved at a lower pressure of 15 MPa and a temperature of 40°C. nih.govnih.gov Conversely, the highest extraction rate was observed at a much higher pressure of 60 MPa and 40°C. nih.gov Another study optimized the SC-CO2 extraction of beta-sitosterol from Swietenia mahagoni seeds, finding the best yield at 30 MPa and 40°C. researchgate.net These findings highlight that SFE can be more efficient in terms of both yield and concentration compared to traditional methods like Soxhlet extraction with hexane. nih.govresearchgate.net
Table 2: Optimized Parameters for Supercritical Fluid Extraction of Beta-Sitosterol
| Plant Source | Pressure (MPa) | Temperature (°C) | Key Finding | Reference |
| Sea Buckthorn Seeds | 15 | 40 | Maximum concentration (0.5% w/w) | nih.govnih.gov |
| Sea Buckthorn Seeds | 60 | 40 | Maximum extraction rate | nih.gov |
| Swietenia mahagoni Seeds | 30 | 40 | Highest β-sitosterol amount | researchgate.net |
| Almonds | 42 (420 bar) | 50 | Yield of 1.16 ± 0.15 mg/g | mdpi.com |
| Rapeseed | 10 | 100 | β-sitosterol concentration of 4242.28 mg/kg | mdpi.com |
Chromatographic Separation and Purification Protocols
Following extraction, chromatographic techniques are essential for the separation, purification, and quantification of beta-sitosterol. High-performance liquid chromatography, gas chromatography, and thin-layer chromatography are the most prominent methods used.
High-Performance Liquid Chromatography (HPLC) Development and Validation for Beta-Sitosterol Quantification
High-performance liquid chromatography (HPLC) is a robust and widely used technique for the quantitative analysis of beta-sitosterol. rasayanjournal.co.inresearchgate.net The development of a reliable HPLC method involves optimizing several parameters, including the column, mobile phase composition, flow rate, and detection wavelength.
A common approach involves using a C18 column with an isocratic elution system. researchgate.netinnovareacademics.in For instance, a validated method for quantifying beta-sitosterol in supplements utilized a Phenomenex LC Column (150 x 4.6 mm) with a mobile phase of methanol and acetonitrile (B52724) (90:10 v/v), a flow rate of 1.5 mL/min, and UV detection at 202 nm. rasayanjournal.co.inresearchgate.net Another method for the simultaneous estimation of stigmasterol and beta-sitosterol employed a Qualisil Gold C18 column with a mobile phase of acetonitrile, ethanol, and water (85:14:1 v/v/v) at a flow rate of 1 mL/minute and detection at 202 nm. innovareacademics.in
Method validation is performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net Linearity is typically established over a specific concentration range, with correlation coefficients (R²) close to 0.999 indicating a strong linear relationship. rasayanjournal.co.inoup.com For example, one study reported a linearity range of 10-500 µg/ml for beta-sitosterol. innovareacademics.in The precision of the method is evaluated by repeatability (intra-assay) and intermediate precision (inter-assay), with relative standard deviation (%RSD) values typically required to be less than 2%. innovareacademics.innih.gov
Table 3: HPLC Method Parameters for Beta-Sitosterol Analysis
| Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Linearity Range (µg/mL) | Reference |
| Phenomenex LC (150x4.6mm) | Methanol:Acetonitrile (90:10) | 1.5 | 202 | - | rasayanjournal.co.inresearchgate.net |
| C18 (50x3.0mm, 2.5µm) | Methanol:Acetonitrile (70:30) | 0.7 | 203 | - | researchgate.net |
| Qualisil Gold C18 (250x4.6mm) | Acetonitrile:Ethanol:Water (85:14:1) | 1.0 | 202 | 10-500 | innovareacademics.in |
| - | Acetonitrile:Phosphate (B84403) buffer (pH 7.2) (95:5) | 1.0 | 280 | 1-10 | humanjournals.com |
Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) in Analytical Purity Assessment
Gas chromatography (GC), often coupled with mass spectrometry (GC-MS) or a flame ionization detector (GC-FID), is another powerful tool for the analysis of beta-sitosterol. oup.comoup.com For GC analysis, phytosterols are typically derivatized to their trimethylsilyl (B98337) (TMS) ethers to increase their volatility. nih.gov The analytical process often involves saponification of the sample, extraction of the unsaponifiable fraction with a solvent like toluene, followed by derivatization and quantification. nih.gov
A study for the determination of phytosterols in saw palmetto utilized GC-FID for quantification after derivatization. nih.gov For qualitative and quantitative analysis of beta-sitosterol in vegetable oils, a method using GC-MS and GC-FID was developed. oup.comoup.com The GC conditions included an HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm), with helium as the carrier gas. oup.comoup.com The temperature program typically starts at a lower temperature and ramps up to a higher temperature to ensure separation of the components. oup.comoup.com
Thin-layer chromatography (TLC) is a simpler and more cost-effective method often used for the initial identification and purity assessment of beta-sitosterol. ieeesem.comiomcworld.com The isolated compound is spotted on a TLC plate coated with silica (B1680970) gel and developed in a suitable solvent system, such as chloroform:methanol:water (60:25:15). iomcworld.com The spots are visualized by spraying with reagents like 50% sulfuric acid and heating, which produces a characteristic color. iomcworld.com The retention factor (Rf) value of the isolated compound is compared with that of a standard beta-sitosterol for identification. iomcworld.com
Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of isolated beta-sitosterol. The primary methods used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The molecular structure of beta-sitosterol is confirmed through various spectroscopic analyses. In mass spectrometry, beta-sitosterol typically shows a molecular ion peak at m/z 414. researchgate.netresearchgate.net Further fragmentation can lead to a peak at m/z 396, corresponding to the loss of a water molecule. rsc.org
¹H NMR spectroscopy provides detailed information about the proton environment in the molecule. Key signals for beta-sitosterol include a multiplet around δ 3.52-3.55 ppm, which corresponds to the proton at the C-3 position attached to the hydroxyl group, and an olefinic proton signal at approximately δ 5.35-5.37 ppm. ieeesem.combioline.org.br
¹³C NMR spectroscopy reveals the carbon framework of the molecule. For beta-sitosterol, characteristic signals include those for the double bond carbons at approximately δ 140.8 ppm and δ 121.7 ppm. ieeesem.combioline.org.br The carbon attached to the hydroxyl group (C-3) typically appears around δ 71.8 ppm. ieeesem.combioline.org.br The presence of 29 carbon signals in the ¹³C NMR spectrum further confirms the identity of the compound. bioline.org.br
Table 4: Spectroscopic Data for Beta-Sitosterol
| Technique | Key Signals/Peaks | Interpretation | Reference |
| Mass Spectrometry (MS) | m/z 414, 396 | Molecular ion [M]⁺, Loss of H₂O [M-H₂O]⁺ | researchgate.netresearchgate.netrsc.org |
| ¹H NMR | δ 3.52-3.55 (m), δ 5.35-5.37 | H-3 proton, Olefinic proton | ieeesem.combioline.org.br |
| ¹³C NMR | δ 140.8, δ 121.7, δ 71.8 | C-5, C-6, C-3 | ieeesem.combioline.org.br |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Elucidation and Isomeric Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like beta-sitosterone. Both proton (¹H) and carbon-13 (¹³C) NMR provide a wealth of information regarding the chemical environment of each atom, allowing for a detailed structural map to be constructed. ieeesem.comf1000research.com
¹H-NMR Spectroscopy: The ¹H-NMR spectrum of this compound displays characteristic signals that are indicative of its steroidal structure. researchgate.net Key signals include those for the angular methyl groups, an oxymethine proton, and an olefinic proton. researchgate.net The proton at position 3, attached to the carbon bearing the hydroxyl group, typically appears as a multiplet around δ 3.52 ppm. ieeesem.combioline.org.br An olefinic proton signal corresponding to H-6 is observed around δ 5.35 ppm. researchgate.net The numerous overlapping signals for the steroidal backbone and the side chain protons are found in the upfield region of the spectrum. bioline.org.br
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum of this compound shows 29 distinct carbon signals, confirming its molecular formula. researchgate.net Key resonances include the signals for the two olefinic carbons (C-5 and C-6) which appear at approximately δ 140.8 ppm and δ 121.7 ppm, respectively. researchgate.net The carbon atom attached to the hydroxyl group (C-3) resonates at about δ 71.8 ppm. ijpsr.com The signals for the two angular methyl carbons (C-18 and C-19) are found at approximately δ 12.12 ppm and δ 19.18 ppm. bioline.org.br
Interactive Data Table: ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound
| Atom | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |
| 3 | 3.55 (m) bioline.org.br | 71.98 bioline.org.br |
| 5 | - | 140.88 bioline.org.br |
| 6 | 5.37 (olefinic) bioline.org.br | 121.80 bioline.org.br |
| 18 | 1.0366 (s) eprajournals.com | 12.12 bioline.org.br |
| 19 | 1.2019 (s) eprajournals.com | 19.18 bioline.org.br |
Note: Chemical shifts can vary slightly depending on the solvent and instrument used. The data presented is a representative compilation from various sources.
Mass Spectrometry (MS) and GC-MS for Compound Identification and Purity Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. f1000research.com When coupled with Gas Chromatography (GC), it becomes GC-MS, a method that separates components of a mixture before individual mass analysis, making it ideal for purity assessment and identification of this compound in complex samples. f1000research.comoup.comwisdomlib.org
The electron ionization (EI) mass spectrum of beta-sitosterol typically shows a molecular ion [M]⁺ peak at m/z 414, corresponding to its molecular formula, C₂₉H₅₀O. f1000research.comresearchgate.net A prominent fragment ion is often observed at m/z 396, resulting from the loss of a water molecule ([M-H₂O]⁺). researchgate.netusk.ac.id Other characteristic fragment ions can be seen at m/z 381 (loss of a methyl group from the m/z 396 fragment), m/z 273 (cleavage of the side chain), and m/z 255 (dehydration of the m/z 273 fragment). eprajournals.comusk.ac.id
Interactive Data Table: Characteristic Mass Fragments of this compound in GC-MS Analysis
| m/z Value | Proposed Fragmentation | Reference |
| 414 | [M]⁺ | f1000research.comresearchgate.net |
| 396 | [M-H₂O]⁺ | researchgate.netusk.ac.id |
| 381 | [M-H₂O-CH₃]⁺ | usk.ac.id |
| 273 | Side chain cleavage | eprajournals.comusk.ac.id |
| 255 | [M-H₂O-Side chain]⁺ | eprajournals.comusk.ac.id |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule and its electronic transitions, respectively.
Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups. A broad absorption band in the region of 3435-3300 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. undip.ac.idresearchgate.net The C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups in the steroidal backbone and side chain are observed in the range of 2960-2850 cm⁻¹. undip.ac.idresearchgate.net The stretching vibration of the C=C double bond in the cyclic alkene structure is typically seen around 1640 cm⁻¹. undip.ac.id
Ultraviolet-Visible (UV-Vis) Spectroscopy: this compound does not possess extensive chromophores, and as a result, its UV-Vis spectrum is relatively simple. It typically shows a maximum absorption (λmax) at around 202-204 nm in methanol, which is characteristic of the isolated double bond within the sterol structure. undip.ac.idrasayanjournal.co.in Some studies have reported a lambda max value at 248 nm. innovareacademics.in
Interactive Data Table: Spectroscopic Data for this compound
| Spectroscopic Technique | Wavelength/Wavenumber | Assignment | Reference |
| IR | ~3435 cm⁻¹ | O-H stretch | undip.ac.id |
| IR | ~2925 cm⁻¹ | C-H (sp³) stretch | undip.ac.id |
| IR | ~1638 cm⁻¹ | C=C stretch | undip.ac.id |
| UV-Vis | ~203.9 nm | π → π* transition | undip.ac.id |
Mechanistic Investigations of Beta Sitosterone S Biological Activities in Preclinical Models
Modulation of Cellular Signaling Pathways
Beta-sitosterone's influence on cellular behavior is largely attributed to its ability to interact with and modulate multiple intracellular signaling pathways. These pathways are complex networks that transmit signals from the cell surface to the nucleus, dictating cellular responses. The following sections detail the specific interactions of this compound with these critical pathways.
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism. Dysregulation of this pathway is a common feature in many diseases, including cancer. Preclinical studies have demonstrated that this compound can inhibit the PI3K/Akt pathway. researchgate.netspandidos-publications.com
In models of rheumatoid arthritis, this compound has been shown to interact with this pathway, suggesting a role in modulating the disease's progression. frontiersin.orgnih.gov In pancreatic cancer cell lines, this compound has been observed to deactivate Akt/GSK-3β signaling, which is involved in epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. frontiersin.orgnih.gov Furthermore, in breast cancer cells, a derivative of beta-sitosterol (B1209924), β-SDG, was found to inhibit tumor growth by disrupting the PI3K/Akt signaling pathway. frontiersin.orgnih.gov Studies on lung cancer cells also indicate that beta-sitosterol's anticancer effects may be mediated through the suppression of the PI3K/Akt/mTOR/Cyclin D1 pathway. nih.gov
Table 1: Effects of this compound on the PI3K/Akt Pathway in Preclinical Models
| Cell/Model Type | Observed Effect | Downstream Consequences | Reference |
|---|---|---|---|
| Rheumatoid Arthritis Model | Interaction with PI3K/Akt pathway | Modulation of disease progression | frontiersin.orgnih.gov |
| Pancreatic Cancer Cells | Deactivation of Akt/GSK-3β signaling | Inhibition of epithelial-mesenchymal transition | frontiersin.orgnih.gov |
| Breast Cancer Cells (β-SDG) | Disruption of PI3K/Akt signaling | Inhibition of tumor growth | frontiersin.orgnih.gov |
| Lung Cancer Cells | Suppression of PI3K/Akt/mTOR/Cyclin D1 pathway | Anticancer effects | nih.gov |
The Mitogen-Activated Protein Kinase (MAPK) pathway, including the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), is central to the regulation of cell proliferation, differentiation, and survival. mdpi.compreprints.org this compound has been shown to modulate this pathway in various preclinical settings.
In models of renal carcinogenesis, beta-sitosterol treatment decreased the phosphorylation of p38 MAPK, ERK, and JNK. phcog.com Molecular docking studies have also suggested that beta-sitosterol can inhibit ERK-2. phcog.com In glioma cells, this compound was found to downregulate the EGFR/MAPK signaling pathway, leading to inhibited cell proliferation and migration. nih.gov Furthermore, studies on breast and liver cancer cells have indicated that related phytosterols (B1254722) can downregulate the ERK1/2 signaling pathway, which is crucial for cell proliferation and survival. mdpi.compreprints.org
Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor (FGFR) are key tyrosine kinase receptors that, when activated, trigger downstream signaling pathways like PI3K/Akt and MAPK/ERK, promoting cell growth and proliferation. oaepublish.com Preclinical research has shown that this compound can interfere with the function of these receptors.
In lung cancer cells, this compound has been demonstrated to suppress both FGFR1 and EGFR. nih.govlarvol.com This dual inhibition leads to the suppression of the downstream PI3K/AKT/mTOR/Cyclin D1 pathway, resulting in anticancer effects. nih.gov Studies investigating the treatment of rheumatoid arthritis have also implicated EGFR as a potential target of beta-sitosterol. frontiersin.orgnih.gov Furthermore, research on glioma has shown that beta-sitosterol can downregulate the EGFR/MAPK pathway. nih.gov
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Chronic activation of this pathway is associated with various inflammatory diseases. Beta-sitosterol has demonstrated the ability to modulate NF-κB signaling in several preclinical models.
In a model of ulcerative colitis, beta-sitosterol treatment was shown to potentially downregulate the expression of key proteins in the NF-κB pathway, such as p-p65 and p-IκBα, thereby reducing inflammation. frontiersin.org Studies on type 2 diabetic rats have also shown that beta-sitosterol can ameliorate inflammatory events in adipose tissue by downregulating the IKKβ/NF-κB signaling pathway. mdpi.com In lipopolysaccharide-induced inflammation in bovine mammary epithelial cells and microglial cells, beta-sitosterol inhibited the activation of the NF-κB pathway, leading to a reduction in pro-inflammatory factors. texilajournal.commdpi.cominnoscience.ru
The Forkhead box O (FoxO) family of transcription factors are involved in regulating the expression of genes in cellular processes such as apoptosis, cell cycle control, and stress resistance. Emerging research suggests that beta-sitosterol may influence the FoxO signaling pathway.
In the context of rheumatoid arthritis, network pharmacology studies have identified the FoxO signaling pathway as being closely related to the anti-arthritic mechanism of beta-sitosterol. frontiersin.orgnih.gov These computational and cell-based studies suggest that by modulating this pathway, beta-sitosterol could contribute to the inhibition of rheumatoid arthritis progression. frontiersin.orgnih.gov
Regulation of Cell Cycle Progression and Apoptosis Induction
This compound has been shown to influence the fundamental cellular processes of cell cycle progression and apoptosis (programmed cell death), which are often dysregulated in cancer.
In human prostate cancer cells, beta-sitosterol has been found to suppress proliferation by inducing cell cycle arrest in the G2/M phase. tandfonline.com In breast cancer cells, it can induce G1 phase cell cycle arrest by downregulating cyclin D1. researchgate.net Similarly, in pancreatic cancer cells, beta-sitosterol was observed to inhibit growth by inducing G0/G1 phase arrest. frontiersin.org Studies on glioma cells also revealed that beta-sitosterol induces G2/M phase arrest. nih.gov
Beta-sitosterol also promotes apoptosis in various cancer cell lines. It has been shown to induce apoptosis in breast cancer cells by activating caspase-3 and -9. researchgate.net In human leukemic U937 cells, it induces apoptosis through the activation of caspase-3 and by altering the Bax/Bcl-2 ratio. informaticsjournals.co.in Furthermore, in pancreatic cancer cells, beta-sitosterol increases the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2. frontiersin.org In lung cancer cells, it has been observed to induce apoptosis by inhibiting the ERK1/2 signaling pathway. tandfonline.com A derivative of beta-sitosterol, 3β-glucose sitosterol, was shown to induce apoptosis in breast cancer cells through the upregulation of caspase-9 and caspase-3 mRNA expression. nih.gov
Table 2: Effects of this compound on Cell Cycle and Apoptosis in Preclinical Cancer Models
| Cancer Type | Cell Cycle Arrest Phase | Key Apoptotic Mechanisms | Reference |
|---|---|---|---|
| Prostate Cancer | G2/M | - | tandfonline.com |
| Breast Cancer | G1 | Activation of caspase-3 and -9 | researchgate.net |
| Pancreatic Cancer | G0/G1 | Increased Bax/Bcl-2 ratio | frontiersin.org |
| Glioma | G2/M | - | nih.gov |
| Leukemic Cells | - | Activation of caspase-3, increased Bax/Bcl-2 ratio | informaticsjournals.co.in |
| Lung Cancer | - | Inhibition of ERK1/2 signaling | tandfonline.com |
Induction of Cell Cycle Arrest (e.g., G0/G1, G2/M Phases) in Cellular Models
This compound has been shown to interfere with the normal progression of the cell cycle in various cancer cell lines, a critical mechanism for its antiproliferative effects. The compound predominantly induces cell cycle arrest at the G0/G1 and G2/M phases.
In human breast cancer, this compound has demonstrated the ability to cause G1 phase arrest. nih.gov Treatment of MDA-MB-231 breast cancer cells with this compound led to an accumulation of cells in the G1 phase, which was associated with decreased levels of cyclin D1 and cyclin-dependent kinase (CDK4), and increased levels of the CDK inhibitors p21/Cip1 and p27/Kip1. nih.gov Similarly, in T47D breast cancer cells, a high concentration of this compound increased the proportion of cells in the G0/G1 phase while reducing the number of cells in the S phase, thereby suppressing cell proliferation. nih.gov
The compound has also been found to induce G0/G1 arrest in pancreatic cancer cells. frontiersin.org As the concentration of this compound increased, the distribution of cells in the G0/G1 phase was augmented. frontiersin.org In non-small cell lung cancer (NSCLC) A549 cells, this compound arrested the cells in the G0/G1 phase, which was linked to the inhibition of the transforming growth factor-β (TGF-β)/p-Smad2/3/c-Myc signaling pathway. nih.govspandidos-publications.com
Furthermore, this compound has been reported to induce G2/M phase arrest in certain cancer cell lines. nih.gov For instance, in A549 lung cancer cells, it was found to inhibit the cell cycle at the G2/M phase. researchgate.net This dual ability to arrest the cell cycle at different phases highlights the compound's broad-ranging impact on cancer cell division. nih.gov
Mechanisms of Apoptosis Induction (e.g., Caspase Cascade Activation, Bax/Bcl-2 Family Protein Modulation, p53/p21 Upregulation)
This compound induces programmed cell death, or apoptosis, in cancer cells through multiple intricate mechanisms. A key feature of this process is the activation of the caspase cascade, a family of proteases that execute apoptosis.
Studies have shown that this compound treatment leads to the activation of caspases-3 and -9 in various cancer cells, including hepatoma and Ehrlich ascites cancer cells. nih.gov In MCA-102 fibrosarcoma cells, this compound-induced apoptosis was associated with increased caspase activity and was significantly inhibited by a caspase-3 inhibitor. nih.gov
The modulation of the Bax/Bcl-2 family of proteins, which are critical regulators of apoptosis, is another significant mechanism. This compound has been observed to upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. nih.govnih.gov This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the apoptotic cascade. researchgate.net
Furthermore, this compound has been shown to influence the p53 tumor suppressor protein and its downstream target, p21. In human lung cancer NCI-H460 cells, this compound intervention resulted in a remarkable upregulation of p53, pSer15-p53, and p21 levels. nih.gov The expression of p53 and p21 was also enhanced in Ehrlich ascites cancer cells treated with a this compound glucoside. nih.gov This upregulation of p53 and p21 is a crucial step in initiating apoptosis in response to cellular stress. plos.org
Influence on Cell Proliferation and Migration in In Vitro and In Vivo Non-Human Models
Beyond inducing cell cycle arrest and apoptosis, this compound exhibits direct inhibitory effects on the proliferation and migration of cancer cells in various preclinical models.
Antiproliferative Effects in Various Cancer Cell Lines (e.g., Breast, Glioma, Lung, Colon, Hepatic, Leukemic)
The antiproliferative activity of this compound has been documented across a wide spectrum of cancer cell lines. In breast cancer, it has been shown to inhibit the proliferation of MCF-7 and T47D cells. journalejmp.comdovepress.com It has also demonstrated potent antiproliferative effects against glioblastoma (U-251 cells) and leukemia (K-562 cells). journalejmp.com
Furthermore, studies have reported its inhibitory effects on lung cancer (A549 and NCI-H460 cells), colon cancer (HCT116 and HT-29 cells), and hepatic cancer (HepG2 cells). researchgate.netresearchgate.netdovepress.comnih.gov The antiproliferative action is often dose-dependent and showcases a degree of selectivity, with less impact on normal, non-cancerous cells. researchgate.netresearchgate.netjournalejmp.com
Inhibition of Cell Migration and Invasion Processes in Experimental Settings
The metastatic spread of cancer is a major cause of mortality, and the inhibition of cell migration and invasion is a key therapeutic goal. This compound has demonstrated the ability to impede these processes in experimental models.
In pancreatic cancer cells, this compound significantly inhibited cell migration in a dose-dependent manner as observed in transwell assays. frontiersin.org This was accompanied by the downregulation of markers associated with epithelial-mesenchymal transition (EMT), a process by which cancer cells gain migratory and invasive properties. frontiersin.org Similarly, in hepatocellular carcinoma cells, this compound was found to effectively inhibit both migration and invasion. nih.gov In vivo studies using a xenograft mouse model further confirmed that this compound could suppress tumor growth and metastasis. nih.gov
Immunomodulatory and Anti-inflammatory Mechanistic Insights
Cytokine Secretion Modulation (e.g., TNF-α) in Animal Models
This compound has been shown to modulate the secretion of various cytokines, including the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α). In animal models of inflammation, beta-sitosterol has been reported to reduce the secretion of pro-inflammatory cytokines like TNF-α. researchgate.net For instance, in a rat model of sepsis, beta-sitosterol treatment led to lower serum levels of several pro-inflammatory cytokines. nih.gov In a study on obesity-induced type 2 diabetic rats, beta-sitosterol treatment restored elevated serum levels of proinflammatory cytokines, including TNF-α, to normal levels. mdpi.com This modulation of cytokine secretion suggests that beta-sitosterol can influence the inflammatory microenvironment, which is often dysregulated in various diseases, including cancer.
Impact on Inflammatory Pathways (e.g., Arachidonate (B1239269) Pathway, Cyclooxygenase Pathway)
This compound has demonstrated modulatory effects on key inflammatory pathways in various preclinical models. Investigations into its mechanism of action reveal an influence on the arachidonate and cyclooxygenase (COX) pathways, which are central to the inflammatory response.
In studies utilizing macrophage cell lines, this compound has been observed to inhibit the release of arachidonic acid (AA) and the subsequent synthesis of prostaglandin (B15479496) E2 (PGE2), a primary product of the COX pathway. cambridge.orgcambridge.org This effect is, in part, attributed to the downregulation of cyclooxygenase-2 (COX-2) expression. mdpi.com For instance, in a model of benign prostatic hyperplasia (BPH), this compound significantly decreased the expression of COX-2. mdpi.com Furthermore, some research suggests that this compound's anti-inflammatory effects may be linked to the inhibition of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which can also influence the COX pathway. researchgate.netresearchgate.net
Interestingly, while some studies point to a direct inhibitory effect on the COX pathway, other in vivo research indicates that this compound may modulate cell-mediated edema without directly affecting the arachidonate pathway in intact cells or inhibiting the COX pathway responsible for PGE2 synthesis. africanjournalofbiomedicalresearch.com This suggests that the anti-inflammatory actions of this compound are likely multifaceted and may vary depending on the specific inflammatory model and cell type. In silico docking studies have also explored the binding affinity of this compound with enzymes like arachidonate-12-lipoxygenase and cyclooxygenase-2, suggesting a potential for direct interaction. sciencescholar.us
Table 1: Effects of this compound on Inflammatory Pathway Components in Preclinical Models
| Model System | Pathway Component | Observed Effect |
|---|---|---|
| Macrophage Cell Lines | Arachidonic Acid (AA) Release | Inhibition cambridge.orgcambridge.org |
| Macrophage Cell Lines | Prostaglandin E2 (PGE2) Synthesis | Inhibition cambridge.orgcambridge.org |
| Rat Model of BPH | Cyclooxygenase-2 (COX-2) Expression | Decreased mdpi.com |
| In Vivo Delayed-Type Hypersensitivity | Arachidonate Pathway | No direct effect observed africanjournalofbiomedicalresearch.com |
| In Vivo Delayed-Type Hypersensitivity | Cyclooxygenase (COX) Pathway | No inhibition observed africanjournalofbiomedicalresearch.com |
| In Silico Docking | Arachidonate-12-lipoxygenase | Binding affinity demonstrated sciencescholar.us |
| In Silico Docking | Cyclooxygenase-2 | Binding affinity demonstrated sciencescholar.us |
Mechanistic Studies on Cell-Mediated Edema and Leukocyte Infiltration in Preclinical Models
Preclinical studies have indicated that this compound can modulate cell-mediated edema, a key feature of inflammatory responses. africanjournalofbiomedicalresearch.comnih.gov In models of delayed-type hypersensitivity, this compound has been shown to affect this type of swelling. africanjournalofbiomedicalresearch.com However, the precise mechanisms underlying this effect are still under investigation.
Table 2: this compound's Influence on Edema and Leukocyte Infiltration
| Parameter | Model | Finding |
|---|---|---|
| Cell-Mediated Edema | Delayed-Type Hypersensitivity | Modulated by this compound africanjournalofbiomedicalresearch.comnih.gov |
| Leukocyte Infiltration | Myeloperoxidase Activity | Not inhibited by this compound in one study africanjournalofbiomedicalresearch.com |
Antioxidant Activity and Oxidative Stress Mitigation Mechanisms
Regulation of Reactive Oxygen Species (ROS) Levels in Cellular Models
This compound has been shown to regulate the levels of reactive oxygen species (ROS) in various cellular models, contributing to its antioxidant properties. nih.gov In macrophage cell lines, this compound has been observed to counteract the production of hydrogen peroxide (H2O2) induced by inflammatory stimuli. cambridge.orgcambridge.org Studies have demonstrated that this compound can inhibit the accumulation of intracellular ROS in a dose-dependent manner. nih.gov
The mechanism behind this ROS reduction is multifaceted. Research indicates that this compound can directly scavenge free radicals. nih.gov Furthermore, in a neuronal cell line, this compound demonstrated an ability to inhibit lipid peroxides and hydrogen peroxides. texilajournal.com This regulation of ROS is crucial for protecting cells from oxidative damage, which is implicated in a variety of pathological conditions. nih.gov The interruption of antioxidant programs by this compound can lead to a significant accumulation of ROS in certain cancer cells, which in turn can trigger apoptosis. nih.gov
Table 3: this compound's Effect on ROS Levels in Cellular Models
| Cell Model | ROS Type | Effect of this compound |
|---|---|---|
| RAW 264.7 Macrophages | Hydrogen Peroxide (H2O2) | Reverted oxLDL-induced production cambridge.orgcambridge.org |
| HepG2 (Hepatocellular Carcinoma) | Intracellular ROS | Induced accumulation at high concentrations nih.gov |
| IMR-32 (Neuronal Cell Line) | Lipid Peroxides | Inhibition texilajournal.com |
| IMR-32 (Neuronal Cell Line) | Hydrogen Peroxides | Inhibition texilajournal.com |
| Ovarian Cancer Cells | Intracellular ROS | Substantial accumulation leading to apoptosis nih.gov |
Modulation of Endogenous Antioxidant Enzyme Systems (e.g., Glutathione (B108866) Peroxidase, Superoxide (B77818) Dismutase)
A key mechanism of this compound's antioxidant activity is its ability to modulate endogenous antioxidant enzyme systems. nih.gov In preclinical studies, this compound has been shown to enhance the activity of crucial antioxidant enzymes such as glutathione peroxidase (GPx) and superoxide dismutase (SOD). cambridge.orgnih.govresearchgate.net
In RAW 264.7 macrophage cultures, this compound treatment was found to increase the activities of both manganese superoxide dismutase (Mn-SOD) and glutathione peroxidase. nih.govresearchgate.net This enzymatic upregulation helps to restore the cellular redox balance, as evidenced by the reversion of the impaired glutathione/oxidized glutathione ratio. nih.gov Similarly, in a neuronal cell line, this compound was observed to activate superoxide dismutase and upregulate glutathione peroxidase. texilajournal.com The effects of this compound on these antioxidant enzymes are thought to be mediated, at least in part, through the estrogen/phosphatidylinositol 3-kinase pathway. nih.gov
Table 4: Modulation of Antioxidant Enzymes by this compound in Cellular Models
| Cell Line | Enzyme | Effect of this compound |
|---|---|---|
| RAW 264.7 Macrophages | Manganese Superoxide Dismutase (Mn-SOD) | Increased activity nih.govresearchgate.net |
| RAW 264.7 Macrophages | Glutathione Peroxidase (GPx) | Increased activity cambridge.orgnih.govresearchgate.net |
| RAW 264.7 Macrophages | Catalase | Decreased activity nih.gov |
| IMR-32 (Neuronal Cell Line) | Superoxide Dismutase (SOD) | Activated texilajournal.com |
| IMR-32 (Neuronal Cell Line) | Glutathione Peroxidase (GPx) | Upregulated texilajournal.com |
Metabolic Regulation Mechanisms in Preclinical Models
Influence on Lipid Metabolism Pathways and Cholesterol Absorption Mechanistics
This compound exerts a significant influence on lipid metabolism, primarily through its structural similarity to cholesterol, which allows it to interfere with cholesterol absorption in the intestine. jneonatalsurg.comresearchgate.net Preclinical and in vitro studies have elucidated several mechanisms by which beta-sitosterol modulates lipid pathways.
One of the primary mechanisms is the competitive inhibition of cholesterol absorption from dietary mixed micelles in the small intestine. researchgate.netresearchgate.net By displacing cholesterol from these micelles, beta-sitosterol reduces the amount of cholesterol available for absorption by intestinal cells. researchgate.net This leads to a decrease in the influx of plasma membrane cholesterol. tandfonline.com
Table 5: Mechanistic Effects of this compound on Lipid Metabolism
| Mechanism | Pathway/Target | Observed Effect |
|---|---|---|
| Cholesterol Absorption | Competitive inhibition in mixed micelles | Reduced micellar cholesterol concentration researchgate.net |
| Cholesterol Synthesis | HMG-CoA Reductase Gene Expression | Down-regulation jneonatalsurg.comtandfonline.com |
| Lipid Transport | Cholesteryl Ester Secretion | Reduced tandfonline.com |
Modulation of Insulin (B600854) Signaling Pathways in Diabetic Models
This compound has been shown in preclinical studies to modulate key insulin signaling pathways, thereby improving glycemic control in models of type 2 diabetes. A primary mechanism involves the enhancement of the insulin receptor (IR) and subsequent downstream signaling cascades in insulin-sensitive tissues like adipose tissue and skeletal muscle.
In high-fat diet (HFD) and sucrose-induced diabetic rat models, this compound administration has been observed to increase the protein expression of the insulin receptor. This upregulation is a critical first step in sensitizing the cells to insulin. Following receptor activation, this compound promotes the signaling cascade involving Insulin Receptor Substrate 1 (IRS-1), Phosphoinositide 3-kinase (PI3K), and Akt (also known as Protein Kinase B). Studies have demonstrated that this compound treatment leads to the activation of this IRS-1/PI3K/Akt pathway.
A crucial downstream effect of Akt activation is the translocation of Glucose Transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane. This compound has been shown to facilitate this process, thereby increasing glucose uptake into skeletal muscle and adipose cells. Research indicates that this compound not only increases the expression of GLUT4 but also promotes its translocation to the cell surface, a key step in clearing glucose from the bloodstream. Furthermore, some studies suggest that this compound's effect on glucose uptake is more related to promoting the translocation of existing GLUT4 rather than its de novo synthesis.
Beyond the canonical PI3K/Akt pathway, this compound has been found to influence other related signaling molecules. It has been shown to activate Rab/IRAP/Munc 18 signaling molecules in the gastrocnemius muscle, which are involved in the docking and fusion of GLUT4 storage vesicles with the plasma membrane. Additionally, this compound has been reported to enhance the expression of Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ), a nuclear receptor that plays a significant role in improving insulin sensitivity.
The compound also addresses insulin resistance by mitigating inflammation. In diabetic rat models, this compound treatment has been shown to down-regulate inflammatory pathways such as the IKKβ/NF-κB and JNK signaling pathways in adipocytes. This is significant because inflammation is a known contributor to insulin resistance. By reducing the expression of pro-inflammatory cytokines like TNF-α and IL-6 and increasing anti-inflammatory adipocytokines like adiponectin, this compound helps to restore a more normal metabolic environment.
The table below summarizes the effects of this compound on key molecules in the insulin signaling pathway as observed in preclinical diabetic models.
| Model | Key Signaling Molecule | Effect Observed | Tissue |
| High-fat diet & sucrose-induced diabetic rats | Insulin Receptor (IR) | Increased protein expression | Quadriceps & Gastrocnemius Muscle, Adipose Tissue |
| High-fat diet & sucrose-induced diabetic rats | IRS-1/PI3K/Akt Pathway | Activation/Upregulation | Adipose Tissue, Skeletal Muscle |
| High-fat diet & sucrose-induced diabetic rats | Glucose Transporter 4 (GLUT4) | Increased protein expression and translocation | Quadriceps & Gastrocnemius Muscle, Adipose Tissue |
| High-fat diet & sucrose-induced diabetic rats | PPAR-γ | Increased protein expression | Adipose Tissue |
| High-fat diet & sucrose-induced diabetic rats | IKKβ/NF-κB and JNK Pathways | Down-regulation | Adipose Tissue |
| High-fat diet & sucrose-induced diabetic rats | Rab/IRAP/Munc 18 Signaling | Promotion of signaling | Gastrocnemius Muscle |
Neurobiological Mechanistic Studies in Animal Models
Modulation of Neurotransmitter Systems (e.g., 5-HT, Dopamine (B1211576), GABA-ergic Systems)
Preclinical research in animal models indicates that this compound can exert neuroprotective and antidepressant-like effects through the modulation of various neurotransmitter systems. Studies have shown its potential to influence the serotonergic (5-HT), dopaminergic (DA), and GABA-ergic systems.
In mouse models of depression, this compound has been observed to increase the levels of serotonin (B10506) (5-HT) and its metabolite 5-HIAA, as well as norepinephrine (B1679862) (NE), in the brain. This suggests that its antidepressant-like activity may be mediated through these monoamine neurotransmitters. In studies using a lipopolysaccharide (LPS)-induced neurodegeneration model in rats, this compound treatment was found to normalize the decreased levels of both dopamine and serotonin.
The GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system, also appears to be a target of this compound. Some studies propose that this compound's anxiolytic and sedative effects may be mediated through interaction with GABA-A receptors, although direct binding evidence is still being investigated. Research has shown that the antidepressant-like effects of a this compound derivative in mice are mediated by the 5-HT, DA, and GABA-ergic systems. Specifically, the effects were reversed by antagonists for these systems, indicating their involvement. Furthermore, this compound has been shown to directly modulate GABAergic neurons in the lateral habenula, inducing both analgesic and anxiolytic effects in mouse models of neuropathic pain and anxiety.
The table below summarizes the observed effects of this compound on key neurotransmitter systems in various animal models.
| Animal Model | Neurotransmitter System | Observed Effect | Key Findings |
| Mouse models of depression (FST & TST) | Serotonergic (5-HT) & Noradrenergic (NE) | Increased levels of 5-HT, 5-HIAA, and NE in the brain. | Antidepressant-like activity is likely mediated through these neurotransmitters. |
| LPS-induced neurodegeneration in rats | Serotonergic (5-HT) & Dopaminergic (DA) | Normalized the LPS-induced decrease in serotonin and dopamine levels. | Demonstrates a neuroprotective effect by restoring neurotransmitter balance. |
| Mouse models of depression (FST & TST) | 5-HT, DA, and GABA-ergic systems | Antidepressant-like effects of a beta-sitosterol derivative were reversed by system-specific antagonists. | Suggests a multi-system mechanism of action for its antidepressant effects. |
| Mouse models of neuropathic pain and anxiety | GABA-ergic system | Directly modulated GABAergic neurons in the lateral habenula, leading to analgesic and anxiolytic effects. | Highlights a specific brain region and neuronal population targeted by this compound. |
FST: Forced Swim Test; TST: Tail Suspension Test; LPS: Lipopolysaccharide
Anti-neuroinflammatory Pathways (e.g., NRF-2/KEAP-1 Pathway) in Neurodegeneration Models
This compound demonstrates significant anti-neuroinflammatory effects in preclinical models of neurodegeneration, primarily through the modulation of key signaling pathways that regulate oxidative stress and inflammation. A central mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (NRF-2)/Kelch-like ECH-associated protein 1 (KEAP-1) pathway.
In a lipopolysaccharide (LPS)-induced neurodegeneration model in Wistar albino rats, beta-sitosterol treatment was shown to upregulate the NRF-2/KEAP-1 pathway. Under normal conditions, NRF-2 is bound to its repressor protein KEAP-1, which facilitates its degradation. However, under conditions of oxidative stress, this bond is disrupted, allowing NRF-2 to translocate to the nucleus and activate the Antioxidant Response Element (ARE). This leads to the production of various antioxidant enzymes. Studies have shown that beta-sitosterol treatment enhances the gene expression of both NRF-2 and KEAP-1, ultimately boosting the levels of antioxidant factors like reduced glutathione (GSH) and catalase.
Concurrently, this compound has been observed to suppress pro-inflammatory pathways. A key target is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is a master regulator of inflammation. In LPS-induced neuroinflammation models, both in vivo and in vitro (using BV2 microglial cells), beta-sitosterol has been shown to inhibit the activation of the NF-κB pathway. This inhibition prevents the nuclear translocation of NF-κB and subsequently reduces the expression of pro-inflammatory mediators such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).
Furthermore, beta-sitosterol has been found to inhibit the activation of other pro-inflammatory signaling molecules like p38 and extracellular signal-regulated kinase (ERK), which are part of the mitogen-activated protein kinase (MAPK) pathway. By downregulating these pathways, this compound effectively reduces microglia activation, a key event in neuroinflammation. In models of Alzheimer's disease, beta-sitosterol has been reported to prevent neuronal death and improve cognitive deficits through these anti-inflammatory mechanisms.
The table below summarizes the effects of this compound on key anti-neuroinflammatory pathways in preclinical neurodegeneration models.
| Model | Pathway/Molecule | Effect Observed | Outcome |
| LPS-induced neurodegeneration in rats | NRF-2/KEAP-1 Pathway | Upregulation of gene expression. | Increased production of antioxidant enzymes (GSH, CAT). |
| LPS-induced neuroinflammation in BV2 microglia cells | NF-κB Pathway | Inhibition of activation and phosphorylation. | Decreased expression of pro-inflammatory mediators (IL-6, TNF-α, iNOS, COX-2). |
| LPS-induced neurodegeneration in rats | NF-κB Pathway | Inhibition of activation. | Suppression of inflammatory mediators IL-6 and IL-18. |
| LPS-exposed BV2 microglia cells | p38 and ERK (MAPK) Pathways | Inhibition of activation. | Reduced microglia activation and inflammatory response. |
| Trimethyltin-induced toxicity in mice | Pro-inflammatory Mediators | Decreased levels of IL-6, TNF-α, iNOS, COX-2. | Amelioration of spatial learning and memory deficits. |
Structure Activity Relationship Sar Studies of Beta Sitosterone and Its Derivatives
Impact of Core Steroid Structure Modifications on Biological Activity Profiles
The biological activities of beta-sitosterol (B1209924) and its derivatives are intricately linked to the core steroid structure. Modifications to this tetracyclic framework can significantly alter their pharmacological profiles.
The saturation of the double bond between carbons C5 and C6 in the B-ring to form β-sitostanol has been shown to decrease its intestinal absorption by as much as 90%. pan.olsztyn.pl This structural change also influences its cholesterol-lowering efficacy. Esterified β-sitostanol, for instance, is more effective at reducing serum cholesterol than free β-sitosterol. pan.olsztyn.pl
Modifications at the C5 and C6 positions through epoxidation and subsequent hydration have been explored. The creation of an epoxide at C5-C6 and a hydroxyl group at C6 did not diminish the antibacterial activity of β-sitosterol, indicating that the integrity of the C5-C6 double bond is not essential for this particular biological effect. researchgate.net In contrast, hydrogenation of this double bond significantly reduced its antibacterial properties. researchgate.net
Hydroxylation at various positions on the steroid nucleus also impacts activity. The synthesis and characterization of 5α-, 7α-, and 7β-hydroxy derivatives of β-sitosterol have been undertaken to understand their degradation products and potential biological activities. acs.org These oxidized forms are of interest due to their potential presence in processed vegetable oils and their structural similarity to cholesterol oxidation products, which have known biological effects. acs.org
Influence of Side Chain Modifications on Mechanistic Outcomes
The aliphatic side chain at the C-17 position of the steroid nucleus is a critical determinant of the biological and mechanistic outcomes of beta-sitosterol and its derivatives. mdpi.com Variations in this side chain, particularly at the C-24 position, significantly influence their absorption, metabolism, and interaction with molecular targets. mdpi.com
Beta-sitosterol is characterized by an ethyl group at the C-24 position. mdpi.comfoodb.ca This structural feature, absent in cholesterol, is hypothesized to be a key moiety for the binding of β-sitosterol to specific proteins, contributing to its unique health-promoting effects. nih.gov The increased molecular complexity and hydrophobicity due to the ethyl group at C-24 can decrease its absorption compared to phytosterols (B1254722) with less complex side chains. pan.olsztyn.plmdpi.com
The presence and position of double bonds within the side chain also play a role. For instance, stigmasterol (B192456), which has a double bond at C-22, is generally considered less effective in inhibiting cholesterol absorption compared to β-sitosterol, which lacks this feature. dergipark.org.trresearchgate.net This suggests that the saturation of the side chain at this position is favorable for this particular activity. The position of a double bond can also affect the molecule's hydrophobicity; sterols with a double bond at C-22 are more hydrophobic than those with a double bond at C-24. mdpi.com
Modifications to the side chain for experimental purposes, such as the addition of an ester linker at C-24 to attach a photoreactive probe, can disrupt binding to certain proteins like 17β-HSD4, highlighting the importance of an unmodified side chain for specific molecular interactions. nih.gov The length of the side chain also influences hydrophobicity, with longer chains leading to decreased mobility in high-performance liquid chromatography and increased hydrophobicity. mdpi.com
The degradation of the side chain is a key step in the microbial metabolism of β-sitosterol. Unlike cholesterol, the ethyl group at C-24 in β-sitosterol leads to a different β-oxidation pathway, producing propionyl-CoA in addition to acetyl-CoA. mdpi.com This demonstrates how a seemingly minor modification in the side chain can have significant metabolic consequences.
Role of Specific Functional Groups in Molecular Interactions and Pathway Modulation
The biological activity of beta-sitosterol is significantly influenced by its specific functional groups, which dictate its interactions with molecular targets and its modulation of cellular pathways. Key functional groups include the hydroxyl group at C-3, the double bond at C-5, and the ethyl group at C-24. dergipark.org.tr
The hydroxyl group at the C-3 position is crucial for many of beta-sitosterol's interactions. For example, it forms hydrogen bonds with amino acid residues in the active sites of enzymes and receptors. acs.org In its interaction with human serum albumin, the C-3 hydroxyl group of β-sitosterol forms hydrogen bonds with Arg(257), Ser(287), and Ala(261). acs.org Molecular docking studies also suggest that this hydroxyl group is involved in interactions with the 5-alpha reductase 2 (S5αR2) enzyme. mdpi.com Acetylation of this hydroxyl group has been shown to significantly reduce the antibacterial activity of β-sitosterol, indicating its importance for this effect. researchgate.net Esterification of this group, however, can enhance the fat solubility of phytosterols. pan.olsztyn.pl
The double bond at the C-5 position in the B-ring is another key feature. Its presence is considered important for the cholesterol-lowering effects of β-sitosterol. dergipark.org.trresearchgate.net The saturation of this double bond to form β-sitostanol alters its absorption and cholesterol-lowering properties. pan.olsztyn.pl The interfrontier molecular orbitals of β-sitosterol are primarily localized on this C=C double bond, which contributes to the molecule's kinetic stability. tandfonline.com
The ethyl group at the C-24 position in the side chain is a defining characteristic of β-sitosterol and distinguishes it from cholesterol and other phytosterols like campesterol (B1663852) (which has a methyl group). mdpi.com This group contributes to the molecule's increased hydrophobicity compared to cholesterol. tandfonline.comresearchgate.net The presence of the C-24 ethyl group is considered to make β-sitosterol more effective than stigmasterol (which also has an ethyl group at C-24 but an additional double bond at C-22) in inhibiting cholesterol absorption. dergipark.org.trresearchgate.net This ethyl group is also thought to be a critical moiety for the specific binding of β-sitosterol to certain protein targets that are not shared with cholesterol. nih.gov
The combination of these functional groups creates a molecule with a specific three-dimensional structure and charge distribution that facilitates its biological activities. The negatively charged oxygen of the hydroxyl group, for instance, is an attractive point for molecular interactions. tandfonline.com
Comparative Analysis with Structurally Related Phytosterols and Analogs
Beta-sitosterol belongs to a class of plant sterols, or phytosterols, that share a structural similarity with cholesterol but possess unique features, primarily in their side chains, that lead to different biological activities. A comparative analysis with other phytosterols like campesterol and stigmasterol, as well as its saturated analog β-sitostanol, reveals important structure-activity relationships.
Beta-sitosterol vs. Campesterol : The primary difference between β-sitosterol and campesterol is the substitution at the C-24 position of the side chain; β-sitosterol has an ethyl group, while campesterol has a methyl group. mdpi.com This seemingly small difference influences their biological effects. For instance, in terms of inhibiting 5-alpha reductase 2 (S5αR2), β-sitosterol appears to form a more stable complex with the enzyme compared to campesterol, although both have a lower inhibitory activity than synthetic inhibitors like dutasteride. mdpi.com The more complex side chain of β-sitosterol generally leads to lower absorption from the intestine compared to campesterol. pan.olsztyn.pl
Beta-sitosterol vs. Stigmasterol : Both β-sitosterol and stigmasterol have an ethyl group at the C-24 position. mdpi.com However, stigmasterol has an additional double bond at the C-22 position in its side chain, which β-sitosterol lacks. japsonline.com This unsaturation in the side chain makes stigmasterol less effective than β-sitosterol at inhibiting cholesterol absorption. dergipark.org.trresearchgate.net Studies on cytotoxicity have shown that phytosterols with a double bond at C-22 and C-23, like stigmasterol, exhibit stronger effects than those without, such as β-sitosterol. japsonline.com
Beta-sitosterol vs. Beta-sitostanol : Beta-sitostanol is the saturated analog of β-sitosterol, lacking the double bond at the C-5 position in the steroid nucleus. This saturation significantly reduces its absorption from the gut. pan.olsztyn.pl However, esterified β-sitostanol has been shown to be more effective in lowering serum cholesterol than free β-sitosterol. pan.olsztyn.pl The absence of the C5-C6 double bond appears to enhance its cholesterol-lowering activity once absorbed or within the intestinal lumen.
Derivatives of Beta-sitosterol : Chemical modifications of β-sitosterol can lead to derivatives with altered activities. For example, sitostenone, a derivative of β-sitosterol, has demonstrated notable cytotoxicity against breast cancer cells. dovepress.com Esterification of the C-3 hydroxyl group with different moieties, such as a 2-naphthoyl group, can enhance the hepatoprotective effects of β-sitosterol. nih.gov Conversely, acetylation of the C-3 hydroxyl group has been found to reduce its antibacterial activity. researchgate.net Glycosylated derivatives, such as 3β-glucose sitosterol, have shown promising cytotoxic activity against breast cancer cells. dovepress.comresearchgate.net
The following table provides a comparative overview of the inhibitory concentrations (IC50) of β-sitosterol and related compounds against various targets, illustrating the impact of structural differences on biological activity.
| Compound | Target/Cell Line | IC50 Value (µM) | Source |
| β-Sitosterol | 5-alpha reductase 2 (S5αR2) | 3.24 ± 0.32 | mdpi.com |
| Stigmasterol | 5-alpha reductase 2 (S5αR2) | 31.89 ± 4.26 | mdpi.com |
| Campesterol | 5-alpha reductase 2 (S5αR2) | 15.75 ± 5.56 | mdpi.com |
| Dutasteride | 5-alpha reductase 2 (S5αR2) | 0.00488 ± 0.00033 | mdpi.com |
| Sitostenone | MDA-MB-231 (Breast Cancer) | 128.11 | dovepress.com |
| β-Sitosterol | Na+/K+-ATPase | 7.6 | nih.gov |
| Derivative 49 | Na+/K+-ATPase | 2.2 | nih.gov |
| β-Sitosterol | T47D (Breast Cancer) | 9.98 µg/mL | tjnpr.org |
| β-Sitosterol | HeLa (Cervical Cancer) | 10.31 µg/mL | tjnpr.org |
Advanced Methodological Approaches in Beta Sitosterone Research
In Vitro Cellular Models for Mechanistic Elucidation
In vitro cellular models are indispensable tools for dissecting the molecular mechanisms underlying the biological activities of beta-sitosterol (B1209924). These models allow for controlled experiments to investigate specific cellular pathways and responses to treatment.
Cancer Cell Line Research (e.g., MCF7, MDA-MB-231, U87, HepG2, A549, T47D, HeLa, U937)
Beta-sitosterol has been investigated for its effects on a variety of cancer cell lines, revealing its potential to interfere with multiple signaling pathways involved in cancer progression. medchemexpress.com
Breast Cancer (MCF-7 and MDA-MB-231): Research on breast cancer cell lines has shown that beta-sitosterol can suppress cell growth and induce apoptosis. In estrogen-responsive MCF-7 cells, a significant reduction in cell growth has been observed. mdpi.com Similarly, in the more aggressive, estrogen-receptor-negative MDA-MB-231 cells, beta-sitosterol treatment led to a 66% reduction in cell growth. mdpi.com The compound has been shown to induce apoptosis in MDA-MB-231 cells by upregulating caspases 3, 8, and 9 and augmenting the bax:bcl-2 ratio. mdpi.com Furthermore, beta-sitosterol activates the Fas death receptor pathway in both MCF-7 and MDA-MB-231 cells. mdpi.com It also has a synergistic anticancer effect when combined with tamoxifen (B1202) in both cell lines. mdpi.com
Glioblastoma (U87): In the context of glioblastoma, a highly aggressive brain tumor, studies using the U87 cell line have demonstrated that beta-sitosterol can inhibit cell growth. nih.gov The proposed mechanism involves the inhibition of proliferation, induction of G2/M phase cell cycle arrest, and apoptosis. nih.gov Additionally, beta-sitosterol has been found to suppress cell migration by downregulating markers associated with the epithelial-mesenchymal transition (EMT). nih.gov The EGFR/MAPK signaling pathway has been identified as a key target of beta-sitosterol in glioma cells. nih.gov
Liver and Lung Cancer (HepG2 and A549): In hepatocellular carcinoma HepG2 cells, beta-sitosterol has been shown to induce cytotoxicity in a dose-dependent manner. nih.govresearchgate.net The mechanism involves the accumulation of intracellular reactive oxygen species (ROS), leading to membrane damage, mitochondrial toxicity, and the release of cytochrome c. nih.govresearchgate.net This ultimately results in the activation of caspase 3 and apoptosis. nih.gov For non-small cell lung cancer A549 cells, beta-sitosterol induces apoptosis by upregulating apoptotic markers like PARP1, cleaved caspase-3, and Bax, while downregulating the anti-apoptotic protein Bcl-2. nih.gov It also inhibits the migration of A549 cells. nih.gov Bio-assay guided fractionation has identified beta-sitosterol as a significant inhibitor of A549 cell growth. researchgate.net
Cervical and Leukemia (HeLa and U937): Studies on the HeLa cervical cancer cell line have shown that beta-sitosterol possesses cytotoxic properties. dovepress.comtjnpr.org In human leukemic U937 cells, beta-sitosterol induces cytotoxicity and apoptosis in a concentration-dependent manner. chemfaces.comresearchgate.net This is associated with the downregulation of Bcl-2, degradation of poly-(ADP-ribose) polymerase (PARP), and activation of caspase-3. chemfaces.comresearchgate.net
T47D Breast Cancer Cells: Research has also demonstrated the toxic properties of beta-sitosterol in the T47D breast cancer cell line. dovepress.comresearchgate.net
Interactive Data Table: Effects of Beta-Sitosterol on Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Findings | Mechanisms of Action | Citations |
| MCF-7 | Breast Cancer | Reduced cell growth by up to 87%. mdpi.com | Activation of Fas death receptor pathway; synergistic effects with tamoxifen. mdpi.commdpi.com | mdpi.com, frontiersin.org, mdpi.com, africanjournalofbiomedicalresearch.com, researchgate.net |
| MDA-MB-231 | Breast Cancer | Reduced cell growth by 66%; induced apoptosis. mdpi.com | Upregulation of caspases 3, 8, 9; increased Bax/Bcl-2 ratio; Fas pathway activation. mdpi.com | mdpi.com, frontiersin.org, mdpi.com, africanjournalofbiomedicalresearch.com, unar.ac.id, dovepress.com |
| U87 | Glioblastoma | Inhibited cell proliferation and migration. nih.gov | G2/M phase arrest; apoptosis induction; downregulation of EMT markers via EGFR/MAPK pathway. nih.gov | nih.gov, researchgate.net, mdpi.com, cytion.com |
| HepG2 | Liver Cancer | Induced dose-dependent cytotoxicity and apoptosis. nih.gov | ROS accumulation; mitochondrial damage; cytochrome c release; caspase-3 activation. nih.govresearchgate.netnih.gov | dovepress.com, nih.gov, nih.gov, researchgate.net |
| A549 | Lung Cancer | Induced apoptosis and inhibited cell migration. nih.gov | Upregulation of PARP1, cleaved caspase-3, Bax; downregulation of Bcl-2. nih.gov | dovepress.com, nih.gov, researchgate.net |
| T47D | Breast Cancer | Demonstrated cytotoxic properties. dovepress.com | Further research needed to fully elucidate mechanisms. | dovepress.com, researchgate.net, tjnpr.org, tjnpr.org |
| HeLa | Cervical Cancer | Possessed cytotoxic properties. dovepress.comtjnpr.org | Further research needed to fully elucidate mechanisms. | dovepress.com, researchgate.net, tjnpr.org, tjnpr.org |
| U937 | Leukemia | Induced concentration-dependent cytotoxicity and apoptosis. chemfaces.comresearchgate.net | Downregulation of Bcl-2; PARP degradation; caspase-3 activation. chemfaces.comresearchgate.net | chemfaces.com, researchgate.net |
Immune and Inflammatory Cell Line Studies (e.g., RAW 264.7, BV2)
The anti-inflammatory properties of beta-sitosterol have been investigated using immune and inflammatory cell lines.
In murine macrophage-like RAW 264.7 cells stimulated with lipopolysaccharide (LPS), beta-sitosterol has been shown to inhibit the production of nitric oxide (NO). koreascience.krfrontiersin.org This is a key inflammatory mediator. Further studies have shown that beta-sitosterol-β-D-glucoside, a derivative, also reduces NO production and inhibits the activities of interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β). researchgate.net
Similarly, in LPS-activated BV2 microglial cells, which are the resident immune cells of the central nervous system, beta-sitosterol has been found to inhibit NO production. koreascience.kr Research indicates that beta-sitosterol can reduce the expression of inflammatory mediators such as IL-6, TNF-α, inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) in LPS-exposed BV2 cells by inhibiting the activation of the ERK/p38 and NF-κB pathways. nih.gov
Adipocyte and Metabolic Cell Line Investigations (e.g., Bovine Preadipocytes)
The effects of beta-sitosterol on metabolic processes have been studied in adipocyte cell lines. In bovine preadipocytes, beta-sitosterol has been shown to inhibit cell proliferation. scilit.comtandfonline.comtandfonline.com This inhibitory effect was more pronounced after 48 hours of treatment compared to 24 hours. scilit.comtandfonline.com The mechanism appears to involve the induction of cell cycle arrest at the G2/M phase by suppressing the expression of CCNB1. scilit.comtandfonline.com
In Vivo Non-Human Animal Models for Pathway Validation and Preclinical Efficacy
In vivo animal models are crucial for validating the mechanistic pathways identified in vitro and for assessing the preclinical efficacy of beta-sitosterol in a whole-organism context.
Rodent Models (e.g., Mice, Rats) for Disease Mechanism Studies (e.g., Diabetes, Neurodegeneration, Inflammation)
Diabetes: In high-fat diet and streptozotocin-induced diabetic rats, oral administration of beta-sitosterol has been shown to significantly decrease plasma glucose levels and improve insulin (B600854) sensitivity. nih.gov It also normalized levels of blood glucose, serum insulin, and lipid profiles in high-fat diet and sucrose-induced type-2 diabetic rats. researchgate.netnih.gov The mechanism is thought to involve the activation of insulin receptors (IR) and glucose transporter 4 (GLUT4) in adipose tissue. researchgate.netnih.gov Furthermore, in high-fat diet-fed type-2 diabetic rats, beta-sitosterol treatment significantly reduced the elevated levels of inflammatory cytokines such as TNF-α and IL-1. researchgate.net
Neurodegeneration: In a lipopolysaccharide (LPS)-induced neurodegeneration model in albino rats, beta-sitosterol treatment normalized the levels of neurotransmitters and antioxidant enzymes, and reduced neuroinflammation by modulating antioxidant signaling pathways. texilajournal.comtexilajournal.com Another model using β-sitosterol β-d-glucoside (BSSG) exposure in mice has been shown to induce the loss of both upper and lower motor neurons, mimicking aspects of sporadic amyotrophic lateral sclerosis (sALS). conductscience.com In a trimethyltin (B158744) (TMT)-induced neurodegeneration mouse model, beta-sitosterol improved motor ability, spatial memory, and protected against hippocampal neurodegeneration. nih.gov Studies in LXRβ knockout mice revealed that beta-sitosterol can be neurotoxic at certain ages, causing motor neuron and dopaminergic neuron degeneration, highlighting the complex role of this compound in the nervous system. pnas.org
Inflammation: The anti-inflammatory capacity of beta-sitosterol has been demonstrated in various rodent models of acute inflammation. nih.govdergipark.org.tr In a rat paw edema test, it produced a significant dose-dependent inhibition of edema. nih.gov In a rat pleurisy assay, it reduced the volume of pleural exudate and the number of neutrophils. nih.gov Furthermore, in a mouse ear edema test, it showed a mean inflammatory inhibition of 75%. nih.gov In a model of atopic dermatitis in mice, beta-sitosterol reduced clinical symptoms and inhibited the expression of IL-6 in skin tissue. bslonline.org
Xenograft Models for Tumorigenesis Research
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research.
In murine xenograft models using MDA-MB-231 breast cancer cells, beta-sitosterol treatment was effective in reducing tumor growth. mdpi.com Similarly, in a U87 glioblastoma xenograft nude mouse model, beta-sitosterol significantly inhibited tumor growth by blocking the EGFR/MAPK signaling pathway. nih.gov For pancreatic cancer, the combination of beta-sitosterol and gemcitabine (B846) suppressed tumor growth in xenograft models, with evidence of induced apoptosis in the tumor cells. frontiersin.org In a gastric adenocarcinoma xenograft mouse model using AGS cells, beta-sitosterol suppressed tumor growth without toxicity and induced apoptosis. researchgate.net
Interactive Data Table: Beta-Sitosterol Research in In Vivo Animal Models
| Model Type | Animal | Disease/Condition | Key Findings | Mechanisms of Action | Citations |
| Diabetes | Rats | High-fat diet/streptozotocin-induced | Decreased plasma glucose, improved insulin sensitivity. nih.gov | Enhanced expression of PPARγ and GLUT4. nih.gov | medsci.org, researchgate.net, researchgate.net, nih.gov, nih.gov |
| Neurodegeneration | Rats | LPS-induced | Normalized neurotransmitters, reduced neuroinflammation. texilajournal.comtexilajournal.com | Modulation of NFκB and NRF-2/KEAP-1 pathways. texilajournal.comtexilajournal.com | conductscience.com, texilajournal.com, nih.gov, texilajournal.com, pnas.org |
| Neurodegeneration | Mice | Trimethyltin-induced | Improved motor ability and spatial memory. nih.gov | Protection against hippocampal neurodegeneration. nih.gov | nih.gov |
| Inflammation | Rats/Mice | Various acute inflammation models | Significant anti-inflammatory effects. nih.gov | Inhibition of edema, neutrophil infiltration. nih.gov | nih.gov, mdpi.com, bslonline.org, dergipark.org.tr |
| Tumorigenesis | Mice | MDA-MB-231 breast cancer xenograft | Reduced tumor growth. mdpi.com | Estrogen-independent signaling. mdpi.com | mdpi.com, tandfonline.com |
| Tumorigenesis | Mice | U87 glioblastoma xenograft | Inhibited tumor growth. nih.gov | Blockade of EGFR/MAPK signaling pathway. nih.gov | nih.gov, researchgate.net |
| Tumorigenesis | Mice | Pancreatic cancer xenograft | Suppressed tumor growth (synergy with gemcitabine). frontiersin.org | Induction of apoptosis. frontiersin.org | frontiersin.org |
| Tumorigenesis | Mice | AGS gastric cancer xenograft | Suppressed tumor growth. researchgate.net | Induction of apoptosis via AMPK/PTEN/HSP90 axis. researchgate.net | researchgate.net, unar.ac.id |
Omics-Based Research Methodologies
"Omics" technologies offer a holistic view of biological systems, enabling researchers to analyze the global changes induced by beta-sitosterone.
Transcriptomics, the study of the complete set of RNA transcripts in a cell, is a powerful tool for understanding how this compound modulates gene expression. By comparing the transcriptomes of treated versus untreated cells, scientists can identify differentially expressed genes (DEGs), providing clues to the compound's mechanism of action.
A study on bovine preadipocytes treated with beta-sitosterol revealed a time-dependent effect on gene expression. After 24 hours of treatment, 44 DEGs were identified, with 23 genes upregulated and 21 downregulated. acs.org This effect became more pronounced after 48 hours, with 445 DEGs identified, of which 258 were upregulated and 187 were downregulated. acs.org This type of analysis highlights the specific genes and, by extension, the cellular processes that are influenced by this compound.
Similarly, comparative transcriptome analysis in plants like Torreya grandis and Euphorbia tirucalli has been used to identify genes involved in the biosynthesis of beta-sitosterol itself. tandfonline.comnih.gov These studies identify DEGs related to the sterol biosynthesis pathway, enriching our understanding of its production in nature. tandfonline.com For instance, in Torreya grandis, the expression levels of genes such as HMGS, HMGR, MK, DXS, IPPI, FPPS, SQS, and DWF1, all related to the sterol biosynthesis pathway, were found to increase significantly under drought stress, a condition also associated with increased β-sitosterol content. nih.gov
Table 1: Differentially Expressed Genes (DEGs) in Bovine Preadipocytes Treated with this compound
| Treatment Duration | Total DEGs | Upregulated Genes | Downregulated Genes |
|---|---|---|---|
| 24 hours | 44 | 23 | 21 |
| 48 hours | 445 | 258 | 187 |
Data derived from a transcriptomic study on bovine preadipocytes. acs.org
Network pharmacology is an approach that combines systems biology and computational analysis to investigate the complex interactions between drug compounds, their molecular targets, and disease pathways. scienceopen.com This methodology has been instrumental in elucidating the multi-target, multi-pathway mechanism of this compound.
By constructing "drug-target-disease" interaction networks, researchers have identified numerous potential targets for this compound across various conditions. For example, in the context of hypertrophic scars, network pharmacology identified 56 intersection targets, with core targets including mitogen-activated protein kinase 3 (MAPK3), caspase-3 (CASP3), and tumor protein p53 (P53). nih.govresearchgate.net For diabetic retinopathy, 23 core genes were identified as potential targets. jneonatalsurg.com In studies related to rheumatoid arthritis, 164 potential anti-RA targets were predicted, with key targets including Matrix Metallopeptidase 9 (MMP9), CASP3, and Heat Shock Protein 90 Alpha Family Class A Member 1 (HSP90AA1). scienceopen.com
Subsequent pathway enrichment analysis, often using the Kyoto Encyclopedia of Genes and Genomes (KEGG) database, maps these targets to specific signaling pathways. Consistently, pathways such as the PI3K-Akt, MAPK, and FoxO signaling pathways are implicated in the action of this compound across different pathological models. acs.orgscienceopen.comnih.gov For instance, in hypertrophic scar fibroblasts, the MAPK signaling pathway was identified as being closely related to the therapeutic effects of beta-sitosterol. nih.govresearchgate.net Similarly, for diabetic retinopathy, the PI3K-Akt signaling pathway was highlighted as a primary pharmacological target. jneonatalsurg.com
Table 2: Key Targets and Pathways for this compound Identified via Network Pharmacology
| Disease Model | Key Identified Targets | Implicated Signaling Pathways |
|---|---|---|
| Hypertrophic Scar | MAPK3, CASP3, P53, TNF | MAPK, PI3K/AKT, TNF Signaling nih.govresearchgate.net |
| Diabetic Retinopathy | ERBB3, IGF2, SPP1, EDN3 | PI3K-Akt Signaling jneonatalsurg.com |
| Rheumatoid Arthritis | MMP9, CASP3, HSP90AA1, SRC, EGFR | FoxO Signaling, PI3K/AKT Signaling scienceopen.com |
| Keloids | PTEN | PTEN/PI3K/AKT Signaling dovepress.com |
This table summarizes findings from several network pharmacology studies.
Computational Chemistry and In Silico Approaches
Computational chemistry provides powerful in silico tools to predict and analyze the molecular interactions of this compound at an atomic level, complementing experimental data.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor or target protein). nih.gov This method calculates the binding affinity, often expressed as a binding energy score (in kcal/mol), to estimate the strength of the interaction.
Molecular docking has been widely used to validate the targets identified through network pharmacology. For instance, beta-sitosterol was shown to bind effectively to core targets in hypertrophic scar formation, such as MAPK3 and CASP3. nih.govresearchgate.net In another study, beta-sitosterol demonstrated a strong binding affinity for the estrogen receptor beta (3OLL) with a binding energy of -6.14 kcal/mol and for caspase-3 (2XYG) with a binding energy of -7.98 kcal/mol. dovepress.com It has also been docked to various other targets, including human serum albumin (HSA), transcortin, SIRT1, and AMPK, revealing favorable binding energies and identifying key interacting amino acid residues. acs.orgnih.govresearchgate.net For example, docking studies with HSA showed that beta-sitosterol binds within a large hydrophobic cavity, forming hydrogen bonds with residues Arg(257), Ser(287), and Ala(261). acs.orgnih.gov
Table 3: Selected Molecular Docking Results for this compound
| Protein Target | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Estrogen Receptor Beta | 3OLL | -6.14 | Not specified in source |
| Caspase-3 | 2XYG | -7.98 | Not specified in source |
| Human Serum Albumin (HSA) | - | Not specified in source | Arg(257), Ser(287), Ala(261) |
| Sirtuin 1 (SIRT1) | - | -6.11 | Ile223, Ile227, Pro212 |
| AMP-activated protein kinase (AMPK) | - | -8.15 | Not specified in source |
Data compiled from various in silico docking studies. nih.govnih.govdovepress.com
Molecular dynamics (MD) simulations provide a dynamic picture of the interaction between a ligand and its target protein over time. By simulating the motions of atoms and molecules, MD can be used to assess the stability of the ligand-protein complex and analyze conformational changes.
MD simulations have been applied to study the complex of this compound with proteins like human serum albumin (HSA) and transcortin. acs.orgresearchgate.net These simulations, often run for nanoseconds, help understand the effect of beta-sitosterol binding on the protein's structure and the stability of the complex in a solution. acs.orgresearchgate.net Key parameters analyzed include the root mean square deviation (RMSD), which measures the average change in displacement of a selection of atoms, and the root mean square fluctuation (RMSF), which indicates the fluctuation of each amino acid residue. scienceopen.comresearchgate.net Stable RMSD values over the simulation time suggest a stable binding of the ligand-protein complex. scienceopen.com For example, a 30 ns MD simulation of beta-sitosterol with the transcortin receptor showed stable binding, with the complex exhibiting similar fluctuations to those induced by the receptor's natural ligands. researchgate.net This method confirms the stability of interactions predicted by molecular docking, providing a more robust understanding of the binding event. acs.orgscienceopen.com
Future Directions and Emerging Avenues in Beta Sitosterone Academic Research
Elucidation of Underexplored Biological Mechanisms
While the effects of beta-sitosterone on major signaling pathways are increasingly understood, its precise interactions with a multitude of cellular processes remain to be fully mapped. Future research will likely focus on delineating its role in less-explored biological pathways. For instance, its influence on the NRF2-KEAP pathway, which is crucial for regulating cellular oxidative processes, is an area ripe for investigation. texilajournal.com Studies have initiated the exploration of its antioxidant properties at a molecular level through this pathway in neuronal cell lines. texilajournal.com
Further research is needed to identify and characterize more of its direct protein targets. An affinity chromatography approach has already identified 17β-HSD4 and E-Syt1 as novel protein binders, which may mediate many of its beneficial effects. nih.gov Expanding such chemoproteomic studies could reveal a more comprehensive network of this compound's molecular interactions.
Additionally, the compound's impact on complex signaling networks like the FoxO and PI3K/Akt pathways in various disease models warrants deeper investigation. frontiersin.org While it's known to interact with these pathways, the specific downstream effectors and feedback loops involved are not fully understood. frontiersin.orgijpsonline.com Research has shown that this compound can activate the PI3K/Akt signaling pathway, which is involved in cell growth, survival, and metabolism. ijpsonline.com For example, in the context of osteoporosis, it promotes osteocyte proliferation and differentiation by activating this pathway. ijpsonline.com Similarly, in rheumatoid arthritis models, its anti-inflammatory effects are linked to the modulation of the FoxO and PI3K/Akt signaling pathways. frontiersin.org
Development of Novel this compound Derivatives with Enhanced Mechanistic Specificity and Bioavailability
A significant limitation of beta-sitosterol (B1209924) is its poor water solubility and low bioavailability, which restricts its therapeutic efficacy. tandfonline.comrsc.org Consequently, a major focus of future research is the synthesis and evaluation of novel this compound derivatives with improved pharmacokinetic profiles and enhanced biological activity. rsc.orgfrontiersin.org
Researchers are actively modifying the this compound structure to create derivatives with greater potency and specificity. rsc.org For example, esterification has been employed to produce derivatives with stronger antidepressant-like activity compared to the parent compound. rsc.org One such derivative, Sit-S, has shown promising results by modulating the 5-HT, DA, and GABA-ergic systems in mice. rsc.org
Other structural modifications, such as the synthesis of 7α-hydroxy-β-sitosterol and β-sitosterol-3-O-glucoside, have demonstrated enhanced anti-tumor activities. frontiersin.org These derivatives have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines. frontiersin.orgnih.gov The development of compounds like β-sitosterol-assisted silver nanoparticles (BSS-SNPs) also represents a novel approach to augment its cytotoxic potential against cancer cells. nih.gov
The table below summarizes some of the synthesized this compound derivatives and their observed effects, highlighting the potential for targeted therapeutic development.
| Derivative/Compound | Modification | Observed Biological Activity | Reference |
| Sit-S | Esterification | Enhanced antidepressant-like effects | rsc.org |
| 7α-hydroxy-β-sitosterol | Hydroxylation | Induced G0/G1 cell cycle arrest in tumor cells | frontiersin.org |
| β-sitosterol-3-O-glucoside | Glycosylation | Induced apoptosis in hepatoma and colon adenocarcinoma cells | frontiersin.orgnih.gov |
| β-sitosterol-assisted silver nanoparticles (BSS-SNPs) | Nanoparticle conjugation | Enhanced cytotoxicity in HepG2 cells | nih.gov |
| Curcumin-β-sitosterol conjugate | Hybridization | Potential as an anti-breast cancer agent | dergipark.org.tr |
| Sitostenone | Oxidation | Cytotoxic against MDA-MB-231 breast cancer cells | dovepress.com |
| 3β-glucose sitosterol | Glycosylation | High cytotoxic effect against MCF-7 breast cancer cells | dovepress.com |
Advanced Research on Drug Delivery System Concepts and Formulation Methodologies
To overcome the inherent challenges of beta-sitosterol's low solubility and bioavailability, the development of advanced drug delivery systems is a critical area of research. tandfonline.comimpactfactor.org Modern delivery technologies are being explored to enhance its therapeutic potential by improving its delivery to target sites. tandfonline.com
Nanoformulations, such as nanoparticles, nanoemulsions, and nanostructured lipid carriers (NLCs), have shown significant promise. tandfonline.comnih.gov For instance, encapsulating beta-sitosterol in poly(lactide-co-glycolide) (PLGA) nanoparticles has been shown to enhance its anticancer activity against breast cancer cells. researchgate.netnih.gov Similarly, NLCs have been developed to improve the oral delivery and hypocholesterolemic activity of beta-sitosterol. nih.govmdpi.com These lipid-based nanoparticles can improve the solubility and bioaccessibility of the compound. nih.gov
Other innovative delivery systems being investigated include:
Ethosomes: These are soft, malleable vesicles that can enhance topical drug delivery. biogecko.co.nz
Microneedles: Polymeric microneedles incorporated with beta-sitosterol-loaded NLCs are being developed for transdermal delivery, particularly for conditions like androgenic alopecia. nih.gov
Nanosuspensions: Fabricating beta-sitosterol into a nanosuspension, which can then be loaded into an in-situ gel, is being explored for nasal delivery in the treatment of prostate cancer. benthamdirect.com
Mixed Micelle Formulations: Spray drying beta-sitosterol in a mixed micelle formulation offers a convenient way to incorporate it into food, drinks, or solid dosage forms. google.com
The table below presents a selection of advanced drug delivery systems being researched for beta-sitosterol.
| Delivery System | Formulation Principle | Potential Application | Reference |
| PLGA Nanoparticles | Encapsulation in a biodegradable polymer | Enhanced anticancer activity | researchgate.netnih.gov |
| Nanostructured Lipid Carriers (NLCs) | Lipid-based nanoparticle system | Improved oral bioavailability and hypocholesterolemic effects | nih.govmdpi.com |
| Ethosomes | Phospholipid-based vesicles with high ethanol (B145695) content | Enhanced transdermal delivery for rheumatoid arthritis | biogecko.co.nz |
| Polymeric Microneedles | Micro-scale needles for skin penetration | Transdermal treatment of androgenic alopecia | nih.gov |
| Nanosuspension in-situ Gel | Nanoparticles dispersed in a gelling system | Nasal delivery for prostate cancer | benthamdirect.com |
| Alginate/Chitosan Nanoparticles | Ionotropic gelation technique | Treatment of breast cancer | nih.gov |
Integration of Multi-Omics Data for Systems-Level Understanding of this compound Action
The advent of "omics" technologies provides an unprecedented opportunity to gain a holistic understanding of the molecular mechanisms of beta-sitosterol. Integrating data from genomics, transcriptomics, proteomics, and metabolomics can help to construct a comprehensive picture of its effects on cellular systems.
Network pharmacology, a method based on systems biology, is already being used to predict the targets and mechanisms of beta-sitosterol in diseases like rheumatoid arthritis. nih.govnih.gov This approach involves constructing "drug-target-disease" interaction networks to elucidate the complex interplay between beta-sitosterol and biological pathways. nih.gov
Metabolomics analyses have revealed that beta-sitosterol can influence the metabolism of amino acids, carbohydrates, and organic acids, contributing to stress tolerance in plants. researchgate.net Future studies will likely expand these multi-omics approaches to various human disease models to identify novel biomarkers of response and to understand the systemic effects of beta-sitosterol. This systems-level understanding will be crucial for personalized medicine applications and for identifying new therapeutic indications. researchgate.net
Exploration of this compound's Role in Plant Physiology and Ecological Interactions
While much of the research on beta-sitosterol is focused on its human health benefits, its fundamental role in plants is still not fully understood. mdpi.com Future research will delve deeper into its physiological and ecological functions.
Beta-sitosterol is a key component of plant cell membranes, influencing their fluidity and permeability. nih.gov It is also a precursor for the biosynthesis of other essential phytosterols (B1254722) like stigmasterol (B192456). nih.gov The conversion of beta-sitosterol to stigmasterol is believed to play a role in plant defense reactions. frontiersin.org
Studies have shown that phytosterols are involved in plant innate immunity against bacterial pathogens by regulating nutrient efflux into the apoplast. nih.gov Silencing genes involved in phytosterol biosynthesis can compromise a plant's resistance to pathogens. nih.gov Furthermore, beta-sitosterol acts as a plant growth regulator, particularly under stressful environmental conditions like drought. tandfonline.comresearchgate.net
Future research in this area will likely focus on:
The precise mechanisms by which beta-sitosterol modulates membrane properties and signaling in response to environmental cues.
Its role in mediating interactions between plants and other organisms, such as herbivores and microbes.
The biosynthetic pathways of beta-sitosterol and its derivatives in different plant species. journalejmp.com
Standardization and Optimization of Preclinical Research Models and Methodologies for Beta-Sitosterol Studies
To ensure the reproducibility and translational relevance of beta-sitosterol research, there is a growing need for the standardization and optimization of preclinical models and experimental methodologies. This includes the development of robust and validated analytical methods for the quantification of beta-sitosterol and its metabolites in biological samples.
High-performance liquid chromatography (HPLC) and gas chromatography (GC) methods have been developed and optimized for the analysis of beta-sitosterol in supplements and food matrices. rasayanjournal.co.inresearchgate.net Response surface methodology (RSM) has been employed to optimize extraction parameters for obtaining higher yields of beta-sitosterol from plant sources. nih.govresearchgate.net
In terms of preclinical models, while various cell lines and animal models are used, there is a need for more standardized protocols to assess the efficacy and mechanisms of beta-sitosterol. This includes the use of well-characterized disease models and the reporting of detailed experimental conditions. Furthermore, the development of more sophisticated in vitro models, such as 3D cell cultures and organ-on-a-chip systems, could provide more physiologically relevant data and reduce the reliance on animal testing.
The optimization of formulation and process parameters using statistical designs like the Box-Behnken design is also crucial for developing stable and effective beta-sitosterol delivery systems. benthamdirect.comnih.gov A continued focus on methodological rigor will be essential for advancing the field and for the successful clinical translation of beta-sitosterol-based therapies.
Q & A
Q. What standardized methodologies are recommended for quantifying beta-Sitosterone in plant extracts?
Quantification of this compound requires validated analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS) . Key methodological considerations include:
- Sample preparation : Use Soxhlet extraction or supercritical fluid extraction to isolate phytosterols .
- Validation parameters : Ensure limits of detection (LOD), limits of quantification (LOQ), linearity, and recovery rates meet guidelines for phytochemical analysis .
- Internal standards : Deuterated analogs (e.g., β-sitosterone-d6) improve accuracy in mass spectrometry .
Q. Example Table: Common Techniques for this compound Quantification
| Method | Detection Limit | Advantages | Limitations |
|---|---|---|---|
| HPLC-UV | 0.1 µg/mL | Cost-effective, reproducible | Low sensitivity for traces |
| GC-MS | 0.01 µg/mL | High specificity, robust for lipids | Derivatization required |
| LC-MS/MS | 0.001 µg/mL | Ultra-sensitive, multi-analyte | High equipment cost |
Q. Which in vitro and in vivo models are optimal for studying this compound’s bioactivity?
- In vitro : Use human cancer cell lines (e.g., MCF-7 for breast cancer) to assess antiproliferative effects, with dose-response curves and IC50 calculations .
- In vivo : Rodent models (e.g., high-fat-diet-induced hyperlipidemia in rats) evaluate cholesterol-lowering effects. Ensure blinding and randomization to reduce bias .
- Controls : Include vehicle-only and positive controls (e.g., simvastatin for lipid studies) .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data for this compound be systematically addressed?
Contradictions often arise from variability in experimental design, such as differences in:
Q. Methodological Solutions :
Q. What frameworks are recommended for designing studies on this compound’s mechanism of action?
- PICO Framework : Define Population (e.g., hyperlipidemic models), Intervention (this compound dose), Comparison (placebo/standard drug), and Outcomes (e.g., LDL reduction) .
- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .
- Multi-omics integration : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to map pathways like cholesterol biosynthesis .
Q. Example Workflow for Mechanistic Studies :
Hypothesis : this compound inhibits HMG-CoA reductase.
Experimental Design : Knockout models + enzyme activity assays .
Data Integration : Use pathway analysis tools (e.g., KEGG, STRING) to link omics datasets .
Q. How should researchers optimize extraction protocols for this compound to enhance yield and reproducibility?
Q. Critical Parameters :
- Temperature (40–60°C avoids degradation).
- Particle size (<0.5 mm for uniform extraction).
- Storage conditions (antioxidants to prevent oxidation) .
Methodological Pitfalls to Avoid
- Leading questions in surveys : Avoid bias when collecting self-reported data on phytosterol supplementation .
- Inadequate blinding : Unblinded assessments inflate efficacy estimates in preclinical trials .
- Overlooking batch variability : Account for seasonal differences in plant material sourcing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
